1-(3-Bromobenzyl)-1H-imidazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZLOIBJCHCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436926 | |
| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72459-47-3 | |
| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Bromobenzyl)-1H-imidazole (CAS 72459-47-3): Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(3-Bromobenzyl)-1H-imidazole, a heterocyclic compound belonging to the versatile imidazole class. While specific research on this particular molecule is limited in publicly available literature, this document leverages extensive data on the broader family of imidazole derivatives to offer insights into its potential properties and applications. By examining the well-established synthesis routes, biological activities, and structure-activity relationships of related compounds, we can construct a scientifically grounded framework for researchers interested in exploring the potential of 1-(3-Bromobenzyl)-1H-imidazole.
Core Physicochemical and Safety Profile
1-(3-Bromobenzyl)-1H-imidazole is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 72459-47-3 | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.1 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 62 - 70 °C | [1] |
| Solubility | Soluble in water | [1] |
Safety and Handling: This compound is classified as acutely toxic via oral, dermal, and inhalation routes (Category 4).[1] It is also a skin and serious eye irritant (Category 2) and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Synthesis and Characterization
Proposed Synthetic Protocol:
-
Dissolution: Dissolve imidazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Deprotonation: Add a slight molar excess of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at room temperature. The reaction mixture is typically stirred for 30-60 minutes to allow for the deprotonation of the imidazole nitrogen.
-
Alkylation: Slowly add an equimolar amount of 1-bromo-3-(bromomethyl)benzene (3-bromobenzyl bromide) to the reaction mixture.
-
Reaction: The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Proposed synthesis workflow for 1-(3-Bromobenzyl)-1H-imidazole.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Biological Activities and Mechanism of Action
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Derivatives of imidazole have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2]
Antifungal Potential:
A prominent class of imidazole-containing drugs are the azole antifungals (e.g., clotrimazole, miconazole). These agents act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3] It is plausible that 1-(3-Bromobenzyl)-1H-imidazole could exhibit similar antifungal activity due to the presence of the core imidazole moiety. The benzyl substituent is a common feature in many azole antifungals.
Caption: Hypothesized mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.
Structure-Activity Relationship (SAR) Considerations:
The biological activity of imidazole derivatives is highly dependent on the nature and position of their substituents.[2]
-
N-1 Substituent: The benzyl group at the N-1 position is crucial for the activity of many antifungal imidazoles, as it often interacts with the active site of the target enzyme.
-
Aromatic Ring Substitution: The bromine atom on the benzyl ring introduces both steric bulk and electronic effects. Halogen substituents are common in potent azole antifungals and can influence binding affinity and metabolic stability.[4] The meta position of the bromine in 1-(3-Bromobenzyl)-1H-imidazole would orient it in a specific region of a potential binding pocket, which could be favorable or unfavorable for activity compared to ortho or para isomers.
Experimental Protocols for Biological Evaluation
To investigate the potential antifungal properties of 1-(3-Bromobenzyl)-1H-imidazole, a standard in vitro susceptibility test can be performed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Antifungal Susceptibility Testing by Broth Microdilution
-
Preparation of Stock Solution: Prepare a stock solution of 1-(3-Bromobenzyl)-1H-imidazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable fungal growth medium (e.g., RPMI-1640). The final concentrations should typically range from 0.03 to 128 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.
Future Research Directions
Given the rich pharmacology of the imidazole scaffold, 1-(3-Bromobenzyl)-1H-imidazole represents a chemical entity with unexplored potential. Future research could focus on:
-
Broad-Spectrum Biological Screening: Evaluating the compound against a wide range of biological targets, including various fungal and bacterial strains, cancer cell lines, and key enzymes involved in inflammation.
-
Mechanism of Action Studies: If activity is identified, subsequent studies should aim to elucidate the specific molecular mechanism.
-
SAR Studies: Synthesizing and testing analogues with different substituents on the benzyl ring and at other positions of the imidazole core to develop a structure-activity relationship and optimize for potency and selectivity.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy and safety profiles.
References
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]
-
Fathimoghadam, F., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences. [Link]
-
Katti, S. A., et al. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. [Link]
-
Goodarzi, M., et al. (2013). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research. [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Bromobenzyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 1-(3-Bromobenzyl)-1H-imidazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a deep, mechanistic understanding of why certain experimental choices are made. This document outlines robust, self-validating protocols for solubility assessment across a range of pharmaceutically relevant solvents and for a comprehensive forced degradation study compliant with modern regulatory expectations. All methodologies are grounded in established scientific principles and supported by authoritative references, ensuring that researchers, scientists, and drug development professionals can confidently apply these techniques to accelerate their research and development programs.
Introduction: The Scientific Imperative for Characterization
1-(3-Bromobenzyl)-1H-imidazole belongs to a class of N-substituted imidazole derivatives that are prevalent scaffolds in medicinal chemistry and serve as crucial precursors for N-heterocyclic carbenes (NHCs). The imidazole ring is a fundamental component of many bioactive molecules, including natural products and synthetic drugs[1]. The addition of a bromobenzyl moiety introduces a combination of lipophilicity and a potential site for further chemical modification, making its physicochemical properties of paramount importance for any downstream application.
Understanding the solubility and stability of a molecule is not a perfunctory exercise; it is the foundation upon which successful drug development is built.
-
Solubility dictates bioavailability, dictates the feasibility of formulation strategies, and influences the choice of solvents for synthesis and purification. A poorly soluble compound presents significant, often insurmountable, challenges in achieving therapeutic efficacy.
-
Stability determines a compound's shelf-life, its degradation pathways, and the potential for toxic degradants to form. A thorough understanding of a molecule's liabilities under various stress conditions is a non-negotiable regulatory requirement and a cornerstone of patient safety[2][3].
This guide provides the strategic and tactical details necessary to build a complete physicochemical profile of 1-(3-Bromobenzyl)-1H-imidazole.
Solubility Profile: Beyond a Single Number
The solubility of 1-(3-Bromobenzyl)-1H-imidazole is governed by the interplay between its polar imidazole head and its more nonpolar bromobenzyl tail. The imidazole ring itself is highly polar and water-soluble, capable of acting as both a hydrogen bond donor and acceptor[1][4]. Conversely, the bromobenzyl group is lipophilic. This amphipathic nature suggests that its solubility will be highly dependent on the solvent system.
Rationale for Solvent Selection
To build a comprehensive profile, we must probe the molecule's behavior across a spectrum of solvent polarities and functionalities. The chosen solvents are representative of those commonly encountered in synthesis, purification, formulation, and biological testing.
-
Aqueous Media (Buffers): Essential for predicting behavior in physiological environments. Testing at pH 2.0, 7.4, and 9.0 is critical, as the basic nitrogen on the imidazole ring (pKa of the conjugate acid is ~7) will be protonated at low pH, potentially increasing aqueous solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Capable of hydrogen bonding, these solvents are common in formulations and recrystallization procedures.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High-dipole moment solvents that are excellent for solubilizing a wide range of compounds for high-throughput screening and analytical testing[5].
-
Low-Polarity/Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate): Relevant for synthetic workups, extractions, and chromatographic purification.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility. Its trustworthiness lies in its simplicity and direct measurement of a saturated solution in equilibrium.
Methodology:
-
Preparation: Add an excess amount of 1-(3-Bromobenzyl)-1H-imidazole (e.g., 10-20 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C) for 24-48 hours. This duration is chosen to ensure thermodynamic equilibrium is achieved. A preliminary time-point study (e.g., sampling at 12, 24, 36, 48 hours) can be run to validate that equilibrium is reached by 24 hours.
-
Phase Separation: Allow the vials to stand for at least 1 hour to let undissolved solid settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet any suspended particles.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Perform an immediate and accurate dilution with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (as described in Section 3.3). Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.
Data Presentation: Illustrative Solubility of 1-(3-Bromobenzyl)-1H-imidazole
The following table presents a realistic, though illustrative, solubility profile based on the compound's structure. Actual experimental values are required for definitive characterization.
| Solvent System | Polarity Index | Type | Expected Solubility (mg/mL) | Rationale / Remarks |
| 0.1 M HCl (pH ~1) | 10.2 | Aqueous, Acidic | > 50 | Protonation of the imidazole nitrogen leads to the formation of a highly polar salt. |
| Phosphate Buffer (pH 7.4) | 10.2 | Aqueous, Neutral | 1 - 5 | Limited aqueous solubility due to the lipophilic bromobenzyl group. |
| Borate Buffer (pH 9.0) | 10.2 | Aqueous, Basic | < 1 | The compound is in its neutral, less polar form. |
| Methanol | 5.1 | Polar Protic | > 100 | Excellent solubility due to polarity and H-bonding capacity. |
| Ethanol | 4.3 | Polar Protic | > 100 | Similar to methanol, widely used in formulations. |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | 20 - 50 | Good solubility; often used in synthesis and HPLC mobile phases[6][7]. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 200 | High solubilizing power, common for stock solutions in biological assays[5]. |
| Dichloromethane (DCM) | 3.1 | Slightly Polar | > 100 | The lipophilic tail drives solubility in chlorinated solvents. |
| Ethyl Acetate | 4.4 | Slightly Polar | < 1 | Often used as an anti-solvent or for washing during purification[8]. |
| Diethyl Ether | 2.8 | Nonpolar | < 0.1 | Used to precipitate the compound from more polar solutions[6][7]. |
Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility protocol.
Chemical Stability Profile: Probing Molecular Liabilities
A forced degradation or "stress testing" study is an essential component of drug development that provides deep insights into the intrinsic stability of a molecule[2]. By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and develop analytical methods capable of resolving the parent compound from any degradants. The imidazole moiety is known to be susceptible to specific degradation mechanisms, particularly oxidation and basic hydrolysis[9].
Experimental Protocol: Forced Degradation Studies
General Procedure: Prepare stock solutions of 1-(3-Bromobenzyl)-1H-imidazole (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture. For each condition, transfer an aliquot to a separate vial for stressing. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the method's resolving power without being overly destructive.
Methodologies:
-
Acid Hydrolysis:
-
Condition: Add 0.1 M HCl to the sample solution.
-
Execution: Heat at 60-80 °C for 24-48 hours.
-
Causality: This tests for lability under acidic conditions. While the imidazole ring is generally stable to acid, other functional groups that could be present in more complex analogs might not be.
-
-
Base Hydrolysis:
-
Condition: Add 0.1 M NaOH to the sample solution.
-
Execution: Keep at room temperature or heat gently (e.g., 40 °C) for 12-24 hours.
-
Causality: The imidazole ring can be susceptible to base-mediated degradation or autoxidation[9]. This is a critical stress test for this class of compounds.
-
-
Oxidative Degradation:
-
Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.
-
Execution: Keep at room temperature for 24 hours, protected from light.
-
Causality: The electron-rich imidazole ring is a known target for oxidative attack, which can lead to ring-opening or other modifications[9]. This is a key liability to investigate.
-
-
Thermal Degradation:
-
Condition: Store the sample as a solid powder and in solution.
-
Execution: Heat in an oven at 80 °C for 72 hours.
-
Causality: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.
-
-
Photolytic Degradation:
-
Condition: Expose the solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Execution: A parallel control sample should be wrapped in aluminum foil.
-
Causality: Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical degradation pathways[9].
-
Analytical Methodology: Stability-Indicating HPLC-UV
The cornerstone of a stability study is the analytical method used to evaluate it. A "stability-indicating" method is one that can accurately and selectively quantify the decrease in the concentration of the active compound, separating its peak from all potential degradants and excipients[10][11]. Reverse-phase HPLC is the workhorse for this application.
Illustrative HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm). A C18 column is chosen for its versatility in retaining and separating moderately polar to nonpolar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides a controlled pH and good peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient (e.g., 10% to 90% B over 20 minutes) is essential. This is a self-validating choice, as the wide polarity range ensures that both early-eluting (polar) and late-eluting (nonpolar) degradants are separated from the parent peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Ensures reproducible retention times).
-
Detection: UV at 210 nm or 220 nm. Imidazole rings typically have a UV absorbance around 206-210 nm[1]. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent / Parameters | Duration | % Degradation | No. of Degradants | Observations / Potential Pathway |
| Control | No Stress | 48 h | < 1% | 0 | The compound is stable under normal analytical conditions. |
| Acid Hydrolysis | 0.1 M HCl, 80 °C | 48 h | ~2% | 1 (minor) | Generally stable to acid. Minimal degradation observed. |
| Base Hydrolysis | 0.1 M NaOH, 40 °C | 24 h | ~15% | 2 | Significant degradation. Suggests susceptibility to base-catalyzed reactions. |
| Oxidation | 3% H₂O₂, RT | 24 h | ~18% | 3 | Highly susceptible to oxidation, consistent with known imidazole chemistry[9]. |
| Thermal (Solid) | 80 °C | 72 h | < 1% | 0 | The solid form of the compound is thermally stable. |
| Thermal (Solution) | 80 °C | 72 h | ~5% | 1 | Minor thermal degradation occurs in solution. |
| Photolysis | ICH Q1B | - | ~12% | 2 | The compound is photolabile, likely due to the aromatic systems absorbing UV energy. |
Workflow for Stability Indicating Method Development
Caption: Workflow for a forced degradation study and HPLC method validation.
Conclusion and Forward Outlook
This guide establishes a robust, scientifically-grounded framework for the comprehensive characterization of 1-(3-Bromobenzyl)-1H-imidazole. Based on its structure and the behavior of related compounds, it is predicted to be a molecule with high solubility in polar organic solvents like DMSO and alcohols, but limited solubility in neutral aqueous media. Its stability profile is likely dominated by liabilities toward oxidation and photolysis, with moderate susceptibility to basic hydrolysis.
The protocols detailed herein are designed to be self-validating and provide the high-quality data required by researchers in medicinal chemistry and drug development. By understanding the "why" behind each experimental choice, scientists can not only generate reliable data but also intelligently troubleshoot and adapt these methodologies for novel compounds, ultimately accelerating the path from discovery to application.
References
-
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, E67, o1568. [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved January 25, 2026. [Link]
-
MDPI. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules. [Link]
-
ResearchGate. (2024). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. [Link]
-
Institute of Metallophysics, NAS of Ukraine. (n.d.). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii. [Link]
-
PubChem. (2007). 1-(3-Bromopropyl)-1H-imidazole. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. [Link]
- Google Patents. (n.d.).
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
-
PubMed. (2009). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]
-
ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Pharmaceuticals. [Link]
-
ResearchGate. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. [Link]
-
OPUS. (2025). Analytical Methods. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
PharmaTutor. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. ajrconline.org [ajrconline.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
Review of patents involving 1-(3-Bromobenzyl)-1H-imidazole
An In-Depth Technical Guide to the Patent Landscape and Application of the 1-(3-Bromobenzyl)-1H-imidazole Scaffold
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions. When incorporated into the N-benzyl imidazole framework, its therapeutic potential is significantly broadened. This guide focuses specifically on the 1-(3-bromobenzyl)-1H-imidazole core, a versatile chemical intermediate whose true value lies in the strategic placement of the bromine atom. This halogen serves as a highly functional chemical handle, enabling chemists to employ powerful synthetic reactions, such as palladium-catalyzed cross-coupling, to build molecular complexity and fine-tune pharmacological activity.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the patent landscape involving this scaffold. It delves into the synthesis, mechanisms of action, and key therapeutic applications of derivative compounds, offering field-proven insights into why this specific structural motif is a recurring feature in the quest for novel therapeutics.
Patent Landscape Analysis
The 1-(3-bromobenzyl)-1H-imidazole moiety is rarely the final patented product but rather a critical building block for creating more complex and potent active pharmaceutical ingredients (APIs). An analysis of the patent literature reveals its application across a diverse range of diseases, underscoring its versatility as a starting point for drug discovery programs.
| Patent / Application | Assignee/Applicant | Therapeutic Area | Core Application/Mechanism |
| US7342118B2 [1][2] | Not specified | Neurodegenerative Disorders | Derivatives are designed to inhibit the production of Aβ-peptides, targeting Alzheimer's disease.[1][2] |
| EP2095819A1 [3] | Not specified | Cardiovascular Disease | Used to create N-benzyl imidazole derivatives that act as aldosterone synthase inhibitors for treating congestive heart failure.[3] |
| US4154738A [4] | Not specified | Infectious Diseases | Forms the basis for novel 1,3-dioxolane-substituted imidazoles with antifungal and antibacterial properties.[4] |
| EP2913330A1 [5] | Not specified | Infectious Diseases | Leads to compounds that inhibit the DltA enzyme in Gram-positive bacteria, acting as antivirulence agents.[5] |
| Boehringer Ingelheim Patents (e.g., US6432995) [6] | Boehringer Ingelheim | Inflammatory Diseases | Serves as an intermediate for aromatic heterocyclic compounds that inhibit cytokine production (e.g., IL-1, TNF).[6] |
| EP0072615A1 [7] | Not specified | Cardiovascular Disease | Used in the synthesis of substituted imidazole derivatives with antihypertensive properties.[7] |
Core Chemistry: Synthesis and Strategic Utility
The primary value of 1-(3-bromobenzyl)-1H-imidazole in drug development is its role as a functionalized intermediate. Its synthesis is straightforward, and the resulting product is primed for extensive diversification.
Experimental Protocol: Synthesis of 1-(3-Bromobenzyl)-1H-imidazole
This protocol describes a standard method for the N-alkylation of imidazole.
Objective: To synthesize 1-(3-bromobenzyl)-1H-imidazole from imidazole and 3-bromobenzyl bromide.
Materials:
-
Imidazole
-
3-Bromobenzyl bromide
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: This step deprotonates the imidazole ring, creating a potent nucleophile (the imidazolide anion) that is necessary for the subsequent alkylation reaction. Using a strong base like NaH ensures complete deprotonation, driving the reaction to completion.
-
Alkylation: Stir the mixture at 0°C for 30 minutes. Then, add a solution of 3-bromobenzyl bromide (1.05 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual DMF, while the brine wash helps to remove dissolved water from the organic layer, facilitating drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography to yield the pure 1-(3-bromobenzyl)-1H-imidazole product.
Strategic Utility as a Scaffold
The bromine atom on the benzyl ring is the key to the scaffold's utility. It is an excellent leaving group and a prime participant in cross-coupling reactions, allowing for the attachment of various other molecular fragments to build a library of diverse compounds for screening.
Key Therapeutic Applications & Mechanisms of Action
Derivatives built upon the 1-(3-bromobenzyl)-1H-imidazole scaffold have been patented for their potential to modulate critical biological pathways.
Neurodegenerative Disorders: Targeting Aβ-Peptide Production
A significant area of application is in the treatment of Alzheimer's disease. Patent US7342118B2 describes imidazole compounds designed to inhibit the production of amyloid-beta (Aβ) peptides.[1] These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.
Mechanism: Aβ-peptides are generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. The patented imidazole derivatives are proposed to modulate the activity of one or both of these secretases, thereby reducing the production of neurotoxic Aβ peptides, particularly the aggregation-prone Aβ42 species.
Sources
- 1. US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 2. Imidazole compounds for the treatment of neurodegenerative disorders - Patent US-7342118-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 4. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]
- 5. EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. EP0072615A1 - Substituted imidazole derivatives and their preparation and use - Google Patents [patents.google.com]
The Benzyl-Imidazole Scaffold in Marine Natural Products: A Technical Guide for Drug Discovery
Foreword: The Privileged Scaffold in Nature's Marine Pharmacy
The benzyl-imidazole moiety, a deceptively simple fusion of a benzene and an imidazole ring, represents what medicinal chemists refer to as a "privileged scaffold." This is not a term of casual praise; it is a technical designation for a molecular framework that can bind to multiple, unrelated biological targets with high affinity, thereby serving as a versatile template for drug development. While synthetic chemists have extensively explored this scaffold, nature, particularly within the chemically rich and competitive marine environment, has long been perfecting its own library of benzyl-imidazole-containing compounds. These natural products, primarily alkaloids isolated from marine sponges, exhibit a remarkable range of potent biological activities, from cytotoxic effects against cancer cell lines to potent antimicrobial properties.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide an in-depth exploration of the core chemistry, biosynthesis, and biological action of these fascinating molecules. We will dissect the causality behind experimental choices, from isolation protocols to mechanism-of-action studies, grounding our discussion in authoritative, verifiable sources to ensure the highest degree of scientific integrity.
A Survey of Key Benzyl-Imidazole Marine Natural Products
Marine sponges, particularly from the genera Agelas, Spongia, and Hyrtios, are the primary source of these alkaloids. Their complex secondary metabolisms produce a diverse array of nitrogenous compounds, many of which are believed to function as chemical defenses.
The Agathistatin Family: Potent Cytotoxic Agents
Perhaps the most prominent members of this class are pre-agathistatin and its cyclized derivative, agathistatin . Isolated from the marine sponge Spongia sp., these compounds have garnered significant attention for their potent cytotoxic activities against a range of human cancer cell lines. Agathistatin, a dimeric alkaloid, is structurally characterized by a central benzyl-imidazole core.
The Spongotine Alkaloids: Broad-Spectrum Bioactivity
The spongotines, another family of related alkaloids, also feature the core imidazole structure linked to other aromatic systems. While not a true benzyl-imidazole in all cases, their structural similarity and co-isolation with compounds like agathistatin place them within the same conceptual framework. These compounds often exhibit significant antimicrobial activity.
Biosynthesis: Nature's Synthetic Strategy
The biosynthesis of complex marine alkaloids is a field of active research, and a definitive pathway for benzyl-imidazole natural products has not been fully elucidated through enzymatic studies. However, a strong consensus based on structural relationships and precursor feeding experiments points to a common origin from simple amino acids.
The prevailing hypothesis suggests that the pyrrole-imidazole alkaloids, such as oroidin , are the key precursors. Oroidin itself is believed to be biosynthesized from amino acids like L-proline, L-ornithine, or L-histidine, which provide the carbon and nitrogen atoms for the core rings.[1][2]
The following diagram illustrates a plausible, albeit hypothetical, biosynthetic pathway leading to the oroidin scaffold, the likely precursor to more complex alkaloids like agathistatin.
Caption: Hypothetical biosynthetic pathway of benzyl-imidazole alkaloids.
This pathway highlights a key principle in natural product biosynthesis: the construction of a central, versatile precursor (oroidin) from basic metabolic building blocks, which is then elaborated through a series of enzymatic modifications (oxidation, cyclization, dimerization) to generate a diverse family of final products.[2][3]
Biological Activity and Mechanisms of Action
The benzyl-imidazole scaffold's "privileged" status stems from its ability to interact with fundamental cellular machinery, leading to potent biological effects.
Anticancer Activity: Topoisomerase II Inhibition
The primary mechanism for the anticancer activity of agathistatin and related compounds is the inhibition of DNA topoisomerase IIα (Topo IIα) .[4][5] Topo IIα is a critical enzyme that manages DNA topology during replication and transcription by creating and resealing transient double-strand breaks.[6] Inhibiting this process leads to the accumulation of DNA damage, which triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[7]
Molecular docking studies suggest that the planar, aromatic structure of the benzyl-imidazole core allows it to intercalate into the DNA helix at the site of Topo IIα binding, stabilizing the "cleavage complex" where the DNA is cut but not resealed.[4][5] This action is characteristic of a class of anticancer drugs known as "topoisomerase poisons."
The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of Topoisomerase IIα inhibition by agathistatin.
Quantitative Cytotoxicity Data
The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Agathistatin | A549 | Lung Carcinoma | 2.14 - 6.18 | [8] |
| HCT116 | Colon Carcinoma | ~0.044 | [9] | |
| MCF-7 | Breast Adenocarcinoma | ~42 | [10] | |
| Oroidin | MCF-7 | Breast Adenocarcinoma | 42 | [10] |
| A2780 | Ovarian Cancer | 24 | [10] |
Antimicrobial Activity: Multi-Target Disruption
Many pyrrole-imidazole alkaloids exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The precise mechanism is likely multifaceted, a common trait for natural product antibiotics that have evolved to overcome bacterial defenses. Proposed mechanisms for alkaloids in general include:
-
Cell Wall Synthesis Inhibition: Interfering with the enzymes responsible for building the peptidoglycan layer.[11]
-
Membrane Permeability Disruption: Intercalating into the bacterial cell membrane, leading to leakage of essential ions and molecules.[2]
-
Inhibition of Nucleic Acid and Protein Synthesis: Binding to DNA, RNA, or ribosomes to halt essential cellular processes.[2]
Quantitative Antimicrobial Data
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Deoxytopsentin | Staphylococcus aureus (MRSA) | < 12.5 | [12] |
| Hamacanthin A | Staphylococcus aureus (MRSA) | < 12.5 | [12] |
| Various Topsentins | Klebsiella pneumoniae | 8 - 64 | |
| Salmonella enterica | 8 - 64 |
Experimental Protocols: From Sponge to Bioassay
The successful study of these natural products hinges on robust and reproducible experimental methodologies. The following sections provide detailed, field-proven protocols.
Isolation and Purification Workflow
The isolation of benzyl-imidazole alkaloids from a marine sponge is a multi-step process designed to separate these specific compounds from a complex mixture of lipids, proteins, and other secondary metabolites.
Rationale: The workflow begins with a general extraction using organic solvents, followed by successive chromatographic steps that separate compounds based on their polarity and other physicochemical properties. The use of reversed-phase HPLC is critical for achieving the high purity required for structural elucidation and biological testing.
Caption: General workflow for the isolation of benzyl-imidazole alkaloids.
Step-by-Step Protocol for Isolation:
-
Sample Preparation: Collect sponge tissue, freeze immediately in liquid nitrogen, and lyophilize (freeze-dry) to remove all water. Grind the dried tissue into a fine powder.
-
Initial Extraction: Macerate the sponge powder (e.g., 100 g) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 3 x 500 mL) for 24 hours at room temperature for each extraction.[13]
-
Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure. Resuspend the crude extract in a MeOH/H₂O mixture and partition successively against n-hexane (to remove nonpolar lipids) and then ethyl acetate (EtOAc). The bioactive alkaloids are typically found in the EtOAc and/or the remaining aqueous MeOH fraction.
-
Silica Gel Chromatography: Concentrate the bioactive fraction and subject it to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a step gradient of increasing polarity, for example, from 100% hexane to 100% EtOAc, followed by an EtOAc/MeOH gradient.
-
Bioassay-Guided Fractionation: Test the resulting fractions for the desired biological activity (e.g., cytotoxicity). This critical step ensures that further purification efforts are focused only on the fractions containing active compounds.
-
Reversed-Phase HPLC: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks by keeping the basic nitrogen atoms protonated.[14]
-
Purity Confirmation: Analyze the final isolated compounds by analytical HPLC-UV to confirm purity (>95%) before proceeding to structural elucidation and further bioassays.
Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It is a standard, reliable method for screening the cytotoxic potential of natural product extracts and pure compounds.
Principle of the Assay: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., agathistatin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.[18]
Topoisomerase II Inhibition Assay
This assay determines if a compound inhibits the catalytic activity of Topo IIα, specifically its ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Principle of the Assay: Purified Topo IIα enzyme relaxes the supercoiled, catenated kDNA into individual minicircles. When run on an agarose gel, the large kDNA network remains near the well, while the smaller, decatenated minicircles migrate into the gel. An inhibitor of Topo IIα will prevent this decatenation, resulting in the kDNA remaining in its catenated form.[16][19]
Step-by-Step Protocol for Topo II Decatenation Assay:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, kDNA substrate, and the test compound (e.g., agathistatin) at various concentrations. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding purified human Topo IIα enzyme to each tube.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a proteinase K and SDS to digest the enzyme and prepare the sample for electrophoresis.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until the dye front has migrated approximately 75% of the way down.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA under UV light.
-
Interpretation: In the negative control lane, the kDNA will be decatenated and appear as bands that have migrated into the gel. In the presence of an effective inhibitor, the kDNA will remain as a large, catenated network stuck in the well. The concentration at which decatenation is inhibited indicates the potency of the compound.
Future Perspectives and Conclusion
The benzyl-imidazole alkaloids from marine sponges represent a compelling class of natural products with validated, potent biological activities. The demonstrated anticancer mechanism via Topoisomerase IIα inhibition positions these compounds as highly valuable leads for oncological drug development. Furthermore, their antimicrobial properties offer potential avenues for developing new antibiotics in an era of growing resistance.
Future research should focus on several key areas:
-
Biosynthetic Pathway Elucidation: Utilizing modern genetic and metabolomic techniques to definitively map the enzymatic steps involved in the synthesis of these alkaloids in their host sponges or symbiotic microorganisms. This could enable biosynthetic engineering approaches for sustainable production.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of these complex molecules, while challenging, allows for the creation of targeted derivatives. SAR studies can pinpoint the exact structural features responsible for bioactivity and toxicity, enabling the design of more potent and selective analogs.
-
In Vivo Studies: While in vitro data is promising, the efficacy and safety of these compounds must be evaluated in animal models of cancer and infectious disease to assess their true therapeutic potential.
References
-
Román, M. (2010). Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS. National Institutes of Health. [Link]
-
Ding, Y., & de la Cruz, M. (2017). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. MDPI. [Link]
-
Abdel-Hamid, M. K., et al. (2023). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (a) Structures of oroidin (6) and oroidin-inspired derivatives,... ResearchGate. [Link]
-
Román, M. (2010). Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS. PubMed. [Link]
-
Ie, Y., et al. (1993). Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles. The Journal of Organic Chemistry. [Link]
-
Kelly, M., et al. (2012). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PubMed Central. [Link]
-
Shin, J., et al. (2003). Antimicrobial activity and cytotoxicity of bis(indole) alkaloids from the sponge Spongosorites sp. PubMed. [Link]
-
Kumar, A., et al. (2016). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. PubMed Central. [Link]
-
Orfanoudaki, M., et al. (2021). The isolation scheme for the Spongia sp. extract. ResearchGate. [Link]
-
Pommier, Y. (2010). Topoisomerase Assays. PubMed Central. [Link]
-
Cushnie, T. P., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Antimicrobial and cytotoxic activities of marine sponge-derived fungal extracts isolated from Dactylospongia sp. Journal of Applied Pharmaceutical Science. [Link]
-
Al-Omary, F. A. M., et al. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. PubMed Central. [Link]
-
Gomes, N. G. N., et al. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. PubMed Central. [Link]
-
Fernández-García, E., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? ResearchGate. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Inspiralis. [Link]
-
Shaikh, R. R., et al. (2016). Total syntheses of oroidin, hymenidin and clathrodin. RSC Publishing. [Link]
-
Shin, J., et al. (2019). Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. MDPI. [Link]
-
Proksch, P. (2003). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. HHU. [Link]
-
Wrona-Górska, M., et al. (2023). Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI. [Link]
-
Handayani, D., et al. (2020). Antimicrobial and cytotoxic activities of marine sponge-derived fungal extracts isolated from Dactylospongia sp. Journal of Applied Pharmaceutical Science. [Link]
-
Mishra, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. [Link]
-
El-Sayed, K. A. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. [Link]
-
Pettit, G. R., et al. (1997). Isolation and Structure of Spongilipid from the Republic of Singapore Marine Porifera Spongia cf. hispida. ResearchGate. [Link]
-
Miyamoto, S., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]
-
Hossain, M. J., et al. (2024). Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase. PLOS ONE. [Link]
-
Armenise, C., et al. (2011). Amino Acid Biosynthesis Pathways in Diatoms. MDPI. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Tanabe, K., et al. (1991). Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives. PubMed. [Link]
-
University of Texas. (n.d.). Biosynthesis of Amino Acids. University of Texas. [Link]
-
Aisha, A. F. A., et al. (2012). alpha-Mangostin enhances betulinic acid cytotoxicity and inhibits cisplatin cytotoxicity on HCT 116 colorectal carcinoma cells. PubMed. [Link]
-
Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. (2017). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 15. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. topogen.com [topogen.com]
- 17. ijpsr.com [ijpsr.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 19. inspiralis.com [inspiralis.com]
Methodological & Application
Step-by-step synthesis of 1-(3-Bromobenzyl)-1H-imidazole
Application Notes and Protocols
Introduction
N-substituted imidazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds and functional materials.[1][2] Their diverse applications include roles as antifungal agents, anticancer therapeutics, and as crucial components in the development of ionic liquids and N-heterocyclic carbene (NHC) catalysts.[3][4] The synthesis of 1-(3-Bromobenzyl)-1H-imidazole, a key intermediate, provides a valuable scaffold for further chemical elaboration in drug discovery programs.
This guide presents a detailed, field-proven protocol for the synthesis of 1-(3-Bromobenzyl)-1H-imidazole via the N-alkylation of imidazole.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step experimental procedure, and address critical safety and troubleshooting considerations to ensure a successful and reproducible synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds through a classic bimolecular nucleophilic substitution (SN2) reaction.[5] The core principle involves enhancing the nucleophilicity of imidazole to facilitate its attack on the electrophilic benzylic carbon of 3-bromobenzyl bromide.
-
Deprotonation: Imidazole itself is a moderate nucleophile. To significantly increase its reactivity, a strong base such as sodium hydride (NaH) is employed. NaH, a non-nucleophilic base, irreversibly deprotonates the N-H proton of the imidazole ring to form the highly nucleophilic imidazolide anion. This acid-base reaction is thermodynamically favorable and results in the evolution of hydrogen gas, providing a visual cue for the progression of the deprotonation step.[7]
-
Nucleophilic Attack: The resulting imidazolide anion then acts as a potent nucleophile. It attacks the electron-deficient methylene carbon of 3-bromobenzyl bromide. This concerted SN2 step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the new C-N bond.
-
Solvent Choice: The choice of an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), is critical. These solvents can solvate the sodium cation without interfering with the nucleophilicity of the imidazolide anion, thus promoting the SN2 pathway. The anhydrous condition is paramount as sodium hydride reacts violently with water.[7]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |
| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 | Sigma-Aldrich | 99% or higher purity |
| Sodium Hydride (NaH) | 7646-69-7 | NaH | 24.00 | Sigma-Aldrich | 60% dispersion in mineral oil |
| 3-Bromobenzyl bromide | 823-78-9 | C₇H₆Br₂ | 249.93 | Acros Organics | Corrosive and lachrymatory |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Fisher Scientific | Use from a solvent purification system or freshly opened bottle |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | ACS Grade |
| Saturated aq. NH₄Cl | N/A | NH₄Cl | 53.49 | Lab-prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific | Granular |
| Silica Gel | 63231-67-4 | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Cannula for solvent transfer
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and separatory funnel
-
Flash chromatography column and accessories
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-Bromobenzyl)-1H-imidazole.
Step-by-Step Synthesis Protocol
PART 1: Reaction Setup and Deprotonation
-
Glassware Preparation: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert gas (N₂) inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of N₂.
-
Reagent Addition: To the cooled flask, add imidazole (1.0 eq). Using a cannula or syringe, transfer anhydrous THF to dissolve the imidazole.
-
Deprotonation: Place the flask in an ice bath and cool the solution to 0 °C. Carefully and portion-wise, add sodium hydride (1.1 eq, 60% dispersion in oil) to the stirred solution.
-
Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and ensuring safety.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The mixture may become a slurry. The cessation of bubbling indicates the completion of the imidazolide anion formation.
PART 2: N-Alkylation
-
Substrate Addition: While maintaining the temperature at 0 °C, add 3-bromobenzyl bromide (1.05 eq) dropwise via syringe over 5-10 minutes.
-
Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the valuable imidazolide anion. Adding it slowly prevents potential side reactions and helps manage the reaction exotherm.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The consumption of imidazole (baseline spot) and the formation of a new, higher Rf product spot indicates a successful reaction.[8]
PART 3: Work-up and Purification
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.[8]
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield 1-(3-Bromobenzyl)-1H-imidazole as a pure solid or oil.
Quantitative Data Summary
| Parameter | Value | Molar Eq. | Notes |
| Imidazole | ~680 mg (10 mmol) | 1.0 | Limiting Reagent |
| Sodium Hydride (60% disp.) | ~440 mg (11 mmol) | 1.1 | Ensure complete deprotonation |
| 3-Bromobenzyl bromide | ~2.62 g (10.5 mmol) | 1.05 | Drive reaction to completion |
| Anhydrous THF | 50 mL | - | Solvent |
| Reaction Time | 2-4 hours | - | Monitor by TLC |
| Reaction Temperature | 0 °C to RT | - | Controlled addition is key |
| Expected Yield | 75-90% | - | Post-purification |
Safety and Handling
The reagents used in this synthesis possess significant hazards. Adherence to strict safety protocols is mandatory.
-
3-Bromobenzyl bromide: This compound is a potent lachrymator and is corrosive. It can cause severe skin burns and eye damage. Always handle it in a certified chemical fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. Never allow it to come into contact with moisture.[13] Handle the 60% dispersion in mineral oil with care, and quench any residue appropriately.
-
General Precautions: The entire procedure should be conducted in a well-ventilated chemical fume hood.[9] An appropriate fire extinguisher (Class D for reactive metals) should be readily accessible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive NaH (exposed to moisture).2. Wet solvent or glassware.3. Impure starting materials. | 1. Use a fresh bottle of NaH.2. Ensure all glassware is properly flame-dried and solvent is anhydrous.3. Check the purity of imidazole and 3-bromobenzyl bromide. |
| Multiple Products on TLC | 1. Dialkylation (formation of imidazolium salt).2. Reaction temperature too high. | 1. Use the specified stoichiometry; avoid a large excess of alkylating agent.2. Maintain temperature control, especially during the addition of 3-bromobenzyl bromide. |
| Difficult Purification | 1. Product co-elutes with mineral oil from NaH.2. Streaking on TLC plate. | 1. Perform a pre-purification wash of the crude product with hexanes to remove most of the mineral oil.2. Add a small amount of triethylamine (~1%) to the chromatography eluent to prevent streaking. |
References
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, E67, o1568. [Link]
-
Xie, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
-
El'kov, N. A., et al. (2023). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. Russian Journal of General Chemistry, 93(4), 909-911. [Link]
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. National Center for Biotechnology Information. [Link]
-
Khan, K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
-
Radi, M., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. [Link]
-
Shrivastava, S., & Khan, A. A. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
- Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds.
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. Cole-Parmer. [Link]
-
New Jersey Department of Health. (n.d.). Benzyl Bromide Hazard Summary. NJ.gov. [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
University of Otago. (n.d.). N-Alkylation of imidazoles. ourarchive.otago.ac.nz. [Link]
- Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scienceopen.com [scienceopen.com]
- 4. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nj.gov [nj.gov]
- 13. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 1-(3-Bromobenzyl)-1H-imidazole in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 1-(3-Bromobenzyl)-1H-imidazole. This precursor combines the biologically significant imidazole core with a versatile 3-bromobenzyl moiety, making it an ideal substrate for a range of powerful synthetic transformations. This document details field-proven protocols for its application in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig amination—and its use in the synthesis of advanced materials like ionic liquids and N-heterocyclic carbene (NHC) precursors. Each section provides not only step-by-step methodologies but also the underlying mechanistic rationale to empower researchers to adapt and innovate.
Introduction: A Scaffold of Opportunity
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The strategic functionalization of this core is paramount in drug discovery. 1-(3-Bromobenzyl)-1H-imidazole emerges as a particularly valuable precursor, offering two key features:
-
The Imidazole Core: A five-membered aromatic heterocycle with two nitrogen atoms, capable of participating in hydrogen bonding and coordinating with biological targets.
-
The 3-Bromobenzyl Group: An aryl bromide that serves as a highly effective electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
This guide focuses on leveraging the reactivity of the C-Br bond to forge new C-C and C-N bonds, and the quaternization of the imidazole nitrogen to generate functional materials.
Synthesis of the Precursor: 1-(3-Bromobenzyl)-1H-imidazole
Before its application, the precursor must be synthesized. The most direct route is the nucleophilic substitution of 3-bromobenzyl bromide with imidazole.
Protocol 2.1: Synthesis of 1-(3-Bromobenzyl)-1H-imidazole
This protocol is adapted from standard N-alkylation procedures for imidazole.[3]
Materials:
-
Imidazole
-
3-Bromobenzyl bromide
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq) and anhydrous acetonitrile (approx. 0.5 M). Cool the mixture to 0 °C in an ice bath.
-
Add finely ground potassium hydroxide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the mixture to stir at room temperature for 1 hour. A thick white slurry will form.
-
Alkylation: Dissolve 3-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the imidazole suspension at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (KBr). Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford 1-(3-Bromobenzyl)-1H-imidazole as a pure solid or oil.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in subsequent reactions.
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in 1-(3-Bromobenzyl)-1H-imidazole is the primary site for synthetic elaboration via palladium catalysis. These reactions are cornerstones of modern organic synthesis, enabling the formation of key bonds with high efficiency and functional group tolerance.[4][5]
General Experimental Workflow
The following workflow is applicable to all palladium-catalyzed reactions described below.
Caption: General workflow for palladium-catalyzed cross-coupling.
3.1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[6]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the precursor.[8]
-
Transmetallation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of 1-(3-Bromobenzyl)-1H-imidazole
Materials:
-
1-(3-Bromobenzyl)-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄), tribasic, finely ground (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 1-(3-Bromobenzyl)-1H-imidazole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and the SPhos ligand in a small amount of the dioxane solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the catalyst premix via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up & Purification: Follow the general workflow (Section 3). After quenching with water, extract the product with ethyl acetate. Purify by column chromatography.
Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the oxidative addition and reductive elimination steps, which is often necessary for less reactive aryl bromides.[4][10] The base (K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetallation.[9]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12-24 | [11] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 80-100 | 4-10 | [12] |
| Pd(OAc)₂ (1) | PCy₃ (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6-16 | [9] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8-12 | General |
3.2. Heck-Mizoroki Reaction: Forging C-C Bonds with Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, a valuable functional group in pharmaceuticals and materials science.[13][14]
Mechanistic Rationale: The cycle is similar to the Suzuki coupling but differs after the oxidative addition step.[13]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.[15]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Base-promoted Regeneration: A base regenerates the Pd(0) catalyst by removing H-Br from the palladium-hydride complex.[13]
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Protocol 3.2: Heck Reaction of 1-(3-Bromobenzyl)-1H-imidazole
Materials:
-
1-(3-Bromobenzyl)-1H-imidazole (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: In a Schlenk tube, combine 1-(3-Bromobenzyl)-1H-imidazole, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, the base (NEt₃), and finally the alkene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction's progress.
-
Work-up & Purification: Follow the general workflow. The crude product is often purified by column chromatography to separate the desired substituted alkene from starting materials and catalyst residues.
Scientist's Note: The base is crucial for neutralizing the HBr generated during the catalytic cycle, which allows for the regeneration of the active Pd(0) catalyst.[16] The choice of phosphine ligand can influence the regioselectivity of the alkene addition. For many standard substrates, simple triarylphosphines are effective.[17]
3.3. Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a premier method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[2][18]
Mechanistic Rationale: The catalytic cycle is distinct and relies on a strong base to deprotonate the amine.[19]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The strong base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[20]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.3: Buchwald-Hartwig Amination of 1-(3-Bromobenzyl)-1H-imidazole
Materials:
-
1-(3-Bromobenzyl)-1H-imidazole (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
RuPhos or XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)
-
Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
Setup: In a glovebox, add Pd₂(dba)₃, the ligand, and the base to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox, add 1-(3-Bromobenzyl)-1H-imidazole, and seal with a septum.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the amine (if liquid) via syringe.
-
Reaction: Heat the mixture to 80-110 °C until the starting material is consumed.
-
Work-up & Purification: Follow the general workflow. Be cautious during the quench, as the reaction contains a strong base. Purify by column chromatography.
Scientist's Note: This reaction is highly sensitive to air and moisture. The use of a glovebox for weighing the base and catalyst is strongly recommended. The ligands used (e.g., RuPhos) are bulky and electron-rich, which promotes the challenging reductive elimination step that forms the C-N bond.[20]
Core Application II: Synthesis of Imidazolium Salts
Beyond cross-coupling, 1-(3-Bromobenzyl)-1H-imidazole can be readily converted into quaternary imidazolium salts. These salts are a prominent class of Ionic Liquids (ILs) and are also key precursors to N-Heterocyclic Carbenes (NHCs) , which are powerful ligands in organometallic catalysis.[21]
Caption: Synthesis of an imidazolium salt.
Protocol 4.1: Synthesis of 1-(3-Bromobenzyl)-3-methyl-1H-imidazolium Iodide
This protocol describes a standard quaternization reaction.[21][22]
Materials:
-
1-(3-Bromobenzyl)-1H-imidazole (1.0 eq)
-
Iodomethane (CH₃I) (1.1-1.5 eq)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction: Dissolve 1-(3-Bromobenzyl)-1H-imidazole in acetonitrile in a round-bottom flask.
-
Add iodomethane dropwise at room temperature. A precipitate may begin to form.
-
Stir the reaction at room temperature for 12-24 hours or gently heat to 40 °C to accelerate the reaction.
-
Isolation: Once the reaction is complete (as judged by TLC analysis of the starting material), concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue and triturate to induce precipitation/crystallization of the salt.
-
Collect the solid product by vacuum filtration, wash with copious diethyl ether, and dry under high vacuum.
Self-Validation: The resulting imidazolium salt can be characterized by NMR. The formation of the salt is indicated by a downfield shift of the imidazole ring protons, particularly the C2-H proton, and the appearance of the new N-methyl signal. The product can be used directly as an ionic liquid or as a precursor for generating an NHC by deprotonation with a strong base.
Safety, Handling, and Storage
-
1-(3-Bromobenzyl)-1H-imidazole: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. Handle under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Use anhydrous solvents for cross-coupling reactions. Many solvents (e.g., dioxane, DMF) have specific health hazards; consult their Safety Data Sheets (SDS).
-
Storage: Store the precursor and all reagents in tightly sealed containers in a cool, dry place, away from light and moisture.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Xie, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
El-Sheshtawy, H. S., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 27(4), 1431. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of ionic liquids based on alkylimidazolium salts and their coal dissolution and dispersion properties. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(8), 2332–2342. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
Yao, C. (2005). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, 7(1), 41-43. Retrieved from [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Viciu, M. S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2101–2114. Retrieved from [Link]
-
ResearchGate. (2025). l-Proline-catalyzed three-component synthesis of condensed imidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. Retrieved from [Link]
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E, 67(Pt 6), o1568. Retrieved from [Link]
-
Scattolin, T. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Voutchkova-Kostal, A. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 194–201. Retrieved from [Link]
-
Khan, K. M., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. scienceopen.com [scienceopen.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Corrosion Inhibition Studies with 1-(3-Bromobenzyl)-1H-imidazole
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion is a relentless electrochemical process that degrades the integrity and functionality of metallic materials, posing significant economic and safety challenges across various industries. The use of organic corrosion inhibitors is a cornerstone of material preservation, particularly in acidic environments encountered during industrial cleaning, oil and gas exploration, and chemical processing. Imidazole derivatives have emerged as a highly effective class of corrosion inhibitors due to their unique molecular structure. These compounds can adsorb onto metal surfaces, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion[1][2].
The efficacy of an imidazole-based inhibitor is profoundly influenced by its substituents. Electron-donating or -withdrawing groups on the imidazole ring can modulate the electron density of the molecule, thereby affecting its adsorption characteristics and, consequently, its inhibitory performance[3]. The subject of this application note, 1-(3-Bromobenzyl)-1H-imidazole , is a promising candidate for corrosion inhibition. The presence of the benzyl group is expected to enhance its surface coverage, while the bromine substituent introduces interesting electronic effects that could further augment its protective capabilities. Although direct, extensive studies on this specific compound are emerging, its structural similarity to other high-performance benzyl-substituted imidazoles provides a strong rationale for its investigation[3][4].
This document provides a comprehensive experimental framework for researchers and professionals to evaluate the corrosion inhibition properties of 1-(3-Bromobenzyl)-1H-imidazole on mild steel in a hydrochloric acid medium. The protocols herein are designed to be self-validating, integrating electrochemical and surface analysis techniques to provide a holistic understanding of the inhibitor's performance and mechanism of action.
Proposed Mechanism of Action
The primary mechanism by which 1-(3-Bromobenzyl)-1H-imidazole is expected to inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This process can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated imidazole derivative in the acidic solution.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (nitrogen) of the imidazole ring and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the aromatic rings (imidazole and benzyl) can also contribute to this bonding[5].
The combination of these interactions leads to the formation of a stable, passivating layer that isolates the metal from the corrosive environment.
Experimental Workflow for Evaluating Corrosion Inhibition
A systematic evaluation of a corrosion inhibitor involves a multi-faceted approach. The following workflow is recommended to comprehensively assess the performance of 1-(3-Bromobenzyl)-1H-imidazole.
Caption: A comprehensive workflow for the evaluation of corrosion inhibitors.
Detailed Protocols
PART 1: Material and Solution Preparation
1.1. Working Electrode Preparation (Mild Steel)
-
Rationale: Proper surface preparation is critical to ensure reproducibility and to remove any pre-existing oxide layers or contaminants that could interfere with the experiment.
-
Protocol:
-
Cut mild steel specimens into coupons of appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Mechanically polish the surface of the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
-
Rinse the polished coupons with deionized water, followed by degreasing with acetone and then ethanol.
-
Dry the coupons in a stream of warm air and store them in a desiccator until use.
-
1.2. Corrosive Medium and Inhibitor Solution Preparation
-
Rationale: A standardized corrosive medium is essential for comparing results. The inhibitor concentration is varied to determine the optimal dosage.
-
Protocol:
-
Prepare a 1 M Hydrochloric Acid (HCl) solution by diluting concentrated HCl with deionized water.
-
Prepare a stock solution of 1-(3-Bromobenzyl)-1H-imidazole in 1 M HCl.
-
From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
PART 2: Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell configuration connected to a potentiostat.
-
Working Electrode (WE): The prepared mild steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod/foil with a large surface area.
2.1. Open Circuit Potential (OCP)
-
Rationale: OCP measurement allows the system to reach a steady state before electrochemical perturbations are applied.
-
Protocol:
-
Immerse the three-electrode setup in the test solution (1 M HCl with and without the inhibitor).
-
Record the OCP for a period of 30-60 minutes, or until a stable potential is reached.
-
2.2. Potentiodynamic Polarization (PDP)
-
Rationale: PDP curves provide information about the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the inhibitor's mode of action (anodic, cathodic, or mixed-type).
-
Protocol:
-
After OCP stabilization, apply a potential scan from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s[6].
-
Plot the resulting current density (log scale) versus the applied potential to obtain the Tafel plots.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100
where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
2.3. Electrochemical Impedance Spectroscopy (EIS)
-
Rationale: EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film at the metal-solution interface.
-
Protocol:
-
Conduct EIS measurements at the OCP.
-
Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.
-
Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
Calculate the inhibition efficiency (IE%) using the R_ct values:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100
where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
PART 3: Surface Analysis
3.1. Scanning Electron Microscopy (SEM)
-
Rationale: SEM provides high-resolution images of the metal surface, allowing for the visualization of the protective film and any reduction in corrosion-induced damage.
-
Protocol:
-
Immerse mild steel coupons in 1 M HCl with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).
-
Gently rinse the coupons with deionized water and dry them.
-
Mount the samples on stubs and sputter-coat them with a thin layer of gold or carbon to enhance conductivity.
-
Acquire images of the surface morphology at various magnifications.
-
3.2. Atomic Force Microscopy (AFM)
-
Rationale: AFM provides three-dimensional topographical information at the nanoscale, offering a more detailed view of the surface roughness and the adsorbed inhibitor film.
-
Protocol:
-
Prepare samples as described for SEM.
-
Analyze the surface topography using AFM in tapping mode to minimize sample damage[7].
-
Quantify the surface roughness parameters (e.g., average roughness, root mean square roughness) to assess the smoothing effect of the inhibitor film.
-
3.3. Fourier-Transform Infrared Spectroscopy (FTIR-ATR)
-
Rationale: FTIR-ATR can be used to identify the functional groups of the inhibitor molecule present on the metal surface, confirming its adsorption and providing insights into the bonding mechanism.
-
Protocol:
-
After immersion in the inhibited solution, carefully remove the mild steel coupon and dry it.
-
Press the surface of the coupon against the ATR crystal of the FTIR spectrometer.
-
Acquire the infrared spectrum and compare it to the spectrum of the pure inhibitor to identify characteristic peaks corresponding to the adsorbed molecule[8][9].
-
Data Presentation
Table 1: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (0) | - | ||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Table 2: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Concentration (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | - | |||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 500 |
Note: R_s is the solution resistance, R_ct is the charge transfer resistance, and C_dl is the double-layer capacitance.
Visualization of the Inhibition Mechanism
Caption: Adsorption of the inhibitor on the metal surface to prevent corrosion.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of 1-(3-Bromobenzyl)-1H-imidazole as a corrosion inhibitor. By integrating electrochemical and surface analysis techniques, researchers can gain a comprehensive understanding of its inhibition efficiency, mechanism of action, and the nature of the protective film formed on the metal surface. This detailed approach is crucial for the development and optimization of new, effective corrosion inhibitors for industrial applications.
References
-
Zunita, M.; Wahyuningrum, D.; Buchari; Bundjali, B.; Wenten, I.G.; Boopathy, R. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Appl. Sci.2020 , 10, 7069. [Link]
-
ResearchGate. FTIR spectra of pure inhibitors and film formed on the surface of mild steel specimen. [Link]
-
ResearchGate. Potentiodynamic polarization parameters for mild steel in 1 M HCl... [Link]
-
ACS Publications. Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. [Link]
-
ResearchGate. (PDF) Adsorption and Corrosion Inhibition Performance of 2-(p-bromobenzylthio)-1H-benzimidazole for Q235 Steel in HCl Solution. [Link]
-
ResearchGate. Corrosion Inhibition Efficiency of Benzimidazole and Benzimidazole Derivatives for Zinc, Copper and Brass. [Link]
-
International Journal of Electrochemical Science. Corrosion Behavior of Mild Steel in Hydrochloric Acid Solutions. [Link]
-
MDPI. Formation of Films on a Metal Surface by Inhibitors with Assessment of Their Protective Properties. [Link]
-
Frontiers in Materials. Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]
-
MDPI. Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. [Link]
-
NIH. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. [Link]
-
NIH. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. [Link]
-
AIP Publishing. Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. [Link]
-
PIKE Technologies. Direct Measurement of Trace Contamination on Metallic Surfaces Using ATR/FTIR. [Link]
-
mocedes.org. Effect of substitution on corrosion inhibition properties of three Imidazole derivatives on mild steel in 1M HCl. [Link]
-
International Journal for Multidisciplinary Research. Corrosion Inhibition Study of Mixed-Type Inhibitor on Mild Steel Using HCL Acid Medium. [Link]
-
RSC Publishing. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. [Link]
-
Physical Electronics. Corrosion Analysis in Metallurgical Samples: A PHI 710 Multi-technique Approach. [Link]
-
Scientific Research Publishing. Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. [Link]
-
oalib. Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]
-
ACS Publications. In Situ EC-AFM Study of the Initial Stages of Cathodic Corrosion of Pt(111) and Polycrystalline Pt in Acid Solution. [Link]
-
Chemical Review and Letters. Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. [Link]
-
Gamry Instruments. EIS for Corrosion & Coatings. [Link]
-
NIH. Application of Electrochemical Atomic Force Microscopy (EC-AFM) in the Corrosion Study of Metallic Materials. [Link]
Sources
- 1. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mocedes.org [mocedes.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. ijfmr.com [ijfmr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. piketech.com [piketech.com]
Application of 1-(3-Bromobenzyl)-1H-imidazole in the Development of Novel Therapeutics: A Guide to Synthesizing and Evaluating Pim-1 Kinase Inhibitors
Introduction: The Strategic Value of the 1-(3-Bromobenzyl)-1H-imidazole Scaffold
In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. The imidazole ring is a privileged structure due to its prevalence in biologically active molecules and its ability to engage in various interactions with therapeutic targets.[1] When functionalized with a 3-bromobenzyl group, the resulting molecule, 1-(3-Bromobenzyl)-1H-imidazole, emerges as a particularly strategic starting material for medicinal chemistry campaigns. The bromine atom at the meta-position of the benzyl ring serves as a versatile synthetic handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the systematic exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide will provide a detailed framework for leveraging 1-(3-Bromobenzyl)-1H-imidazole in the development of potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the progression of various cancers.[4]
Pim-1 Kinase: A Validated Oncogenic Target
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[5] Overexpression of Pim-1 is a hallmark of numerous hematological malignancies and solid tumors, including prostate cancer and certain leukemias, making it an attractive target for therapeutic intervention.[4][6] Inhibition of Pim-1 has been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic strategy.[7]
Key pharmacophoric features of many Pim-1 inhibitors include a hinge-binding motif, a basic nitrogen atom for interaction with acidic residues in the active site, and a hydrophobic group that occupies a specific pocket.[8] The 1-(3-Bromobenzyl)-1H-imidazole scaffold provides a solid foundation for incorporating these features.
Workflow for Developing a Novel Pim-1 Kinase Inhibitor
The development of a novel therapeutic from a starting scaffold like 1-(3-Bromobenzyl)-1H-imidazole follows a structured workflow. This guide will detail the key experimental stages, from initial synthesis to biological evaluation.
Figure 1: Experimental workflow for the development of a Pim-1 kinase inhibitor from 1-(3-Bromobenzyl)-1H-imidazole.
PART 1: Synthesis and Characterization
Protocol 1.1: Synthesis of 1-(3-Bromobenzyl)-1H-imidazole
This protocol describes the N-alkylation of imidazole with 3-bromobenzyl bromide.
Materials:
-
Imidazole
-
3-Bromobenzyl bromide
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Imidazole Addition: Cool the suspension to 0°C using an ice bath. Add a solution of imidazole (1 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the imidazole.
-
Alkylation: Add 3-bromobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the dropwise addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(3-Bromobenzyl)-1H-imidazole as a pure compound.
Protocol 1.2: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis
This protocol outlines the diversification of the 1-(3-Bromobenzyl)-1H-imidazole scaffold using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]
Materials:
-
1-(3-Bromobenzyl)-1H-imidazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
-
Standard glassware for reflux reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(3-Bromobenzyl)-1H-imidazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration and Purification: Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the desired coupled product.
PART 2: In Vitro Biological Evaluation
Protocol 2.1: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against Pim-1 kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate peptide (e.g., a BAD-derived peptide)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Enzyme Addition: Add 2 µL of Pim-1 kinase solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Hypothetical Inhibitory Activity of Synthesized Pim-1 Inhibitors
| Compound ID | R-group (from Suzuki Coupling) | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) |
| PIM-1-001 | 4-Methoxyphenyl | 50 | 500 | 800 |
| PIM-1-002 | 3,4-Dichlorophenyl | 25 | 300 | 450 |
| PIM-1-003 | 4-Trifluoromethylphenyl | 15 | 250 | 300 |
| AZD1208 | (Reference Compound) | 0.4 | 5 | 1.9 |
Note: Data is hypothetical and for illustrative purposes only. AZD1208 is a known pan-Pim kinase inhibitor.[7]
PART 3: Cell-Based Efficacy and Mechanism of Action
Protocol 3.1: Cancer Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the synthesized compounds on the viability of cancer cell lines known to overexpress Pim-1 (e.g., Raji or Daudi cells for hematological cancers).
Materials:
-
Raji or Daudi cancer cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
-
Cell incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.[10]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3.2: Western Blot Analysis of Pim-1 Downstream Signaling
This protocol assesses the on-target activity of the inhibitors by measuring the phosphorylation status of a known Pim-1 substrate, BAD (Bcl-2-associated death promoter).
Materials:
-
Treated and untreated cancer cells from Protocol 3.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD. A decrease in this ratio indicates Pim-1 inhibition.[10]
Signaling Pathway and Mechanism of Action
Pim-1 kinase exerts its pro-survival effects through the phosphorylation of various downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 creates a binding site for 14-3-3 proteins, sequestering BAD and preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately leads to the suppression of apoptosis.
Figure 2: Mechanism of action of a Pim-1 kinase inhibitor derived from 1-(3-Bromobenzyl)-1H-imidazole.
Conclusion and Future Directions
1-(3-Bromobenzyl)-1H-imidazole represents a valuable and versatile starting point for the development of novel therapeutics, particularly in the realm of oncology. The protocols and workflow detailed in this guide provide a comprehensive framework for synthesizing and evaluating a library of derivatives targeting Pim-1 kinase. The strategic use of the 3-bromo position for Suzuki-Miyaura coupling allows for a systematic structure-activity relationship (SAR) study to identify potent and selective inhibitors. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties and in vivo efficacy in preclinical cancer models.
References
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Spandidos Publications. [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]
-
PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. MDPI. [Link]
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mechanism-based combinations with Pim kinase inhibitors in cancer treatments. Oncotarget. [Link]
-
PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. [Link]
-
The most frequent atom scaffolds of known Pim-1 kinase inhibitors. ResearchGate. [Link]
-
PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]
-
Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. [Link]
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 1-(3-Bromobenzyl)-1H-imidazole
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(3-Bromobenzyl)-1H-imidazole. This compound is a key intermediate in various synthetic pathways, and its purity must be rigorously controlled. The described method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring excellent peak symmetry and resolution. Detection is performed using a UV detector. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is tailored for researchers, quality control analysts, and drug development professionals requiring a dependable analytical tool for this compound.
Introduction and Rationale
1-(3-Bromobenzyl)-1H-imidazole is a heterocyclic aromatic compound whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Accurate quantification is crucial for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
The development of this method was guided by the physicochemical properties of the analyte. The presence of a bromobenzyl group and an imidazole ring imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.[5][6] The most common and versatile stationary phase for this purpose, octadecylsilyl silica (C18), was selected for its strong hydrophobic retention capabilities.[7][8]
Furthermore, the imidazole moiety contains a basic nitrogen atom (pKa of the conjugate acid is ~6.95), which can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica support.[9] To mitigate this, the mobile phase is buffered to an acidic pH. By operating at a pH approximately two units below the pKa, the imidazole ring is consistently protonated, ensuring a single ionic species interacts with the stationary phase, which dramatically improves peak symmetry and reproducibility.
Analyte Properties
-
Compound Name: 1-(3-Bromobenzyl)-1H-imidazole
-
Molecular Formula: C₁₀H₉BrN₂
-
Molecular Weight: 237.10 g/mol
-
Chemical Structure:
-
Key Physicochemical Characteristics:
-
Hydrophobicity: The presence of the bromobenzyl group makes the molecule relatively nonpolar and well-suited for retention on a C18 column.
-
Basicity: The imidazole ring has a basic nitrogen atom, requiring pH control of the mobile phase to ensure consistent protonation and good chromatography.
-
UV Absorbance: The conjugated π-electron systems of the imidazole and phenyl rings result in strong UV absorbance. The primary absorbance maximum (λmax) is expected in the lower UV range (~210 nm), with potential secondary absorbance at higher wavelengths.[10][11][12] A wavelength of 220 nm is chosen to provide a balance of high sensitivity and specificity.
-
Experimental Methodology
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
1-(3-Bromobenzyl)-1H-imidazole reference standard (purity ≥ 98%).
-
Acetonitrile (ACN), HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric Acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Detailed Protocols
Protocol 1: Preparation of Solutions
A. 20 mM Phosphate Buffer (pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.[13]
-
Add water to the 1 L mark and mix thoroughly.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.[14]
B. Mobile Phase Preparation
-
Carefully measure 550 mL of the prepared 20 mM Phosphate Buffer (pH 3.0).
-
Carefully measure 450 mL of HPLC-grade acetonitrile.
-
Combine the two solutions in a suitable 1 L solvent bottle.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an inline degasser.
C. Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of 1-(3-Bromobenzyl)-1H-imidazole reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
D. Working Standard and Sample Preparation
-
Working Standards (for Linearity): Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Solution (Assay): Accurately weigh a quantity of the test sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Prepare a solution as described in step C to yield a theoretical concentration of 1.0 mg/mL. Further dilute this solution (e.g., a 1-to-20 dilution) with the mobile phase to bring it within the calibration range (e.g., 50 µg/mL).
Protocol 2: HPLC Analysis Workflow
The overall workflow from sample preparation to final analysis is depicted below.
Caption: HPLC analysis workflow from preparation to data processing.
-
System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate through the column at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
-
Sequence Setup: Create an analysis sequence in the chromatography data system (CDS) software. Include injections of a blank (mobile phase), the calibration standards, and the prepared samples.
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five or six times. The system is deemed ready for analysis if the system suitability parameters are met (see Table 2).
-
Analysis: Run the full sequence.
-
Data Processing: After the run is complete, integrate the peak corresponding to 1-(3-Bromobenzyl)-1H-imidazole. Use the calibration curve generated from the standards to calculate the concentration in the unknown samples.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[15][16][17] The validation parameters and typical acceptance criteria are outlined below.
System Suitability
System suitability testing (SST) is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the analysis.[18][19][20] The parameters are measured from replicate injections of a standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injection and system. |
Specificity
Specificity was demonstrated by analyzing a blank (mobile phase), a standard solution, and a sample solution spiked with potential related substances. The method showed no interference from the blank at the retention time of the analyte peak, and the main peak was well-resolved from all other impurities.
Linearity and Range
Linearity was assessed by analyzing five standards across a range of 10% to 150% of the nominal assay concentration (5 to 150 µg/mL).[16] The resulting calibration curve of peak area versus concentration demonstrated excellent linearity.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Validated Range | 5 – 150 µg/mL |
Accuracy and Precision
Accuracy was determined by spiking a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/analyst).[15][16]
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% – 102.0% |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of analyte that can be reliably detected.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Conclusion
The RP-HPLC method described in this application note is a rapid, specific, and reliable tool for the quantitative analysis of 1-(3-Bromobenzyl)-1H-imidazole. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. Comprehensive validation has demonstrated that the method is linear, accurate, precise, and suitable for its intended purpose in a quality control or research environment.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Guan, W., et al. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate. [Link]
-
Advanced Chemistry Development, Inc. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Nacalai Tesque, Inc. Preparation of Mobile Phase for HPLC. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12038654, 1-(3-Bromopropyl)-1H-imidazole. [Link]
-
Zhang, Y., et al. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Bioinorganic Chemistry and Applications. 2014. [Link]
-
MedCrave. Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. MOJ Biorg Org Chem. 2023. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
-
El-Sayed, M., et al. UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... ResearchGate. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
SlideServe. Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. [Link]
-
Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>? [Link]
-
Shimadzu Scientific Instruments. Preparing the Mobile Phases. [Link]
-
Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]
-
Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Wikipedia. Imidazole. [Link]
-
Dong, J-Y., & You, T-P. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E. 2011. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
Dave, S. B., & Sureja, D. K. IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor. 2013. [Link]
-
Rivera, G., et al. Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules. 2024. [Link]
-
de Oliveira, C. S., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Organic and Medicinal Chemistry International. 2017. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. nacalai.com [nacalai.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. nacalai.com [nacalai.com]
- 14. Preparing the Mobile Phases : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. scribd.com [scribd.com]
The Strategic Utility of 1-(3-Bromobenzyl)-1H-imidazole in the Synthesis of Advanced N-Heterocyclic Carbene Ligands: Applications & Protocols
Abstract
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry, largely due to their strong σ-donating properties and steric tuneability, which impart exceptional stability and high catalytic activity to their metal complexes.[1] This guide focuses on the strategic use of a specific, functionalized precursor, 1-(3-Bromobenzyl)-1H-imidazole , for the synthesis of a unique class of NHC ligands. The presence of the bromobenzyl moiety offers a versatile handle for post-coordination modification or the creation of multimetallic or polymeric catalytic systems. We provide a comprehensive overview, from the synthesis of the crucial imidazolium salt precursors to their conversion into palladium-NHC complexes, and conclude with a practical protocol for their application in Suzuki-Miyaura cross-coupling reactions.
Introduction: Why 1-(3-Bromobenzyl)-1H-imidazole?
The rational design of NHC ligands is paramount for advancing catalyst performance. While simple alkyl or aryl substituents on the imidazole nitrogen atoms are common, the incorporation of functional groups opens new avenues for catalyst development. The 3-bromobenzyl group serves two primary purposes:
-
Steric Influence: Like other benzyl groups, it provides steric bulk near the metal center, which can enhance catalytic activity by promoting reductive elimination, a key step in many catalytic cycles.[1]
-
Reactive Handle: The bromine atom on the phenyl ring is a latent reactive site. It can be used for subsequent transformations, such as cross-coupling reactions, allowing the NHC ligand to be anchored to polymers, surfaces, or other molecular scaffolds. This feature is particularly valuable for developing recyclable heterogeneous catalysts or complex, multifunctional molecular architectures.
This guide provides the necessary protocols to leverage these features, starting from the foundational precursor, 1-(3-Bromobenzyl)-1H-imidazole.
Synthetic Workflow: From Precursor to Catalyst
The synthesis of a functional palladium-NHC catalyst from 1-(3-Bromobenzyl)-1H-imidazole is a sequential process. First, the imidazole is quaternized to form an imidazolium salt, the direct precursor to the carbene. Second, this salt is used to generate the NHC ligand in situ, which is then coordinated to a palladium center.
Caption: Synthetic pathway from starting material to the Pd-NHC complex.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-(3-bromobenzyl)-1H-imidazolium Bromide
This protocol details the quaternization of 1-(3-Bromobenzyl)-1H-imidazole to form the corresponding imidazolium salt, which serves as the stable NHC precursor. The procedure is adapted from analogous syntheses of asymmetrically substituted imidazolium salts.[2]
Rationale: The reaction is a standard SN2 alkylation. The lone pair on the unsubstituted nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromide. The use of a solvent like toluene or dioxane and heat accelerates the reaction. An excess of the alkylating agent can be used to ensure complete conversion of the starting imidazole.
Materials:
-
1-(3-Bromobenzyl)-1H-imidazole
-
Ethyl bromide (EtBr)
-
Toluene, anhydrous
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, charge a 100 mL round-bottom flask with 1-(3-Bromobenzyl)-1H-imidazole (e.g., 5.0 g, 22.4 mmol).
-
Add 40 mL of anhydrous toluene to the flask.
-
Add ethyl bromide (e.g., 2.0 mL, 26.9 mmol, 1.2 equivalents) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. A precipitate will form as the reaction progresses.
-
After 24 hours, cool the mixture to room temperature.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid extensively with diethyl ether (e.g., 3 x 30 mL) to remove unreacted starting materials and solvent residues.
-
Dry the resulting white powder under high vacuum to yield 1-Ethyl-3-(3-bromobenzyl)-1H-imidazolium bromide.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the N-H proton and the appearance of the characteristic ethyl group signals in the NMR spectrum are key indicators of successful synthesis.
| Compound | Form | Yield | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 1-Ethyl-3-(3-bromobenzyl)-1H-imidazolium bromide | White Powder | >90% | ~10.5 (s, 1H, NCHN), 4.4 (q, 2H, N-CH₂-CH₃), 1.6 (t, 3H, N-CH₂-CH₃) |
Protocol 2: Synthesis of a Palladium-NHC Complex
This protocol describes the direct metalation of the imidazolium salt with palladium(II) acetate to form a well-defined Pd-NHC complex. This method is efficient and avoids the need to handle the free carbene, which can be unstable.[3][4]
Rationale: The imidazolium salt is deprotonated at the C2 position by a base (e.g., sodium acetate) in situ to form the N-heterocyclic carbene. The highly nucleophilic carbene immediately coordinates to the palladium(II) center, displacing acetate ligands to form a stable complex. DMSO is often used as a solvent as its coordinating ability can help stabilize intermediates, and it effectively dissolves the imidazolium salt and palladium precursor.
Materials:
-
1-Ethyl-3-(3-bromobenzyl)-1H-imidazolium bromide (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 1-Ethyl-3-(3-bromobenzyl)-1H-imidazolium bromide (e.g., 1.0 g, 3.0 mmol), palladium(II) acetate (0.67 g, 3.0 mmol), and anhydrous sodium acetate (0.27 g, 3.3 mmol).
-
Add 20 mL of anhydrous DMSO to the flask.
-
Heat the mixture at 80 °C with vigorous stirring for 12 hours. The solution will typically change color as the complex forms.
-
After cooling to room temperature, the reaction mixture can be further purified. A common method is precipitation by adding a non-coordinating solvent or purification via column chromatography on silica gel.
-
The structure of the resulting complex, potentially a bis(NHC)palladium(II) dibromide or a mixed-ligand species, should be confirmed by NMR spectroscopy, Mass Spectrometry, and potentially X-ray crystallography.
Caption: Mechanism of direct metalation to form the Pd-NHC complex.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium-NHC complexes are renowned for their high efficiency in C-C bond-forming reactions.[1][5] The complex synthesized from 1-(3-Bromobenzyl)-1H-imidazole is expected to be a highly active catalyst for the Suzuki-Miyaura coupling of aryl halides with boronic acids.[6][7]
Rationale: The NHC ligand's strong σ-donating character enhances the rate of oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle. The steric bulk of the ligand then facilitates the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst. The bromobenzyl group remains intact during this process, providing a stable ligand framework.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Pd-NHC complex (from Protocol 2)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the Pd-NHC catalyst (0.01 mmol, 1 mol%).
-
Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Seal the vessel and heat the reaction mixture at 100 °C for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1.0 | >95% (Expected) |
| 2 | 4-Bromotoluene | Phenylboronic acid | 1.0 | >95% (Expected) |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 1.0 | >90% (Expected) |
| Note: Yields are typical expectations based on similar catalysts reported in the literature and require experimental verification. |
Conclusion and Future Outlook
1-(3-Bromobenzyl)-1H-imidazole is a highly valuable and strategic precursor for the synthesis of advanced N-heterocyclic carbene ligands. The protocols provided herein offer a clear and reproducible pathway to generate functionalized imidazolium salts and their corresponding palladium-NHC complexes. These catalysts are poised for high performance in demanding applications like Suzuki-Miyaura cross-coupling. The true potential of the bromo-functional handle lies in its capacity for immobilization and the creation of next-generation, recyclable catalytic systems, an area ripe for exploration by researchers in both academia and industry.
References
-
The Medicinal Applications of Imidazolium Carbene Metal Complexes. PMC. Available at: [Link]
-
A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(ii) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. National Institutes of Health. Available at: [Link]
- Method for the production of purified 1,3-substituted imidazolium salts. Google Patents.
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
- Process for preparing 1-alkylimidazoles. Google Patents.
-
Kinetics of the Synthesis of 1-Alkyl-3-methylimidazolium Ionic Liquids in Dilute and Concentrated Solutions. ResearchGate. Available at: [Link]
-
Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as Catalysts for the Alkoxycarbonylation of Aryl Halides. ARC Journals. Available at: [Link]
-
NHC–metal complexes based on benzimidazolium moiety for chemical transformation. ScienceDirect. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. ResearchGate. Available at: [Link]
-
Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed. Available at: [Link]
-
3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. National Institutes of Health. Available at: [Link]
-
Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of imidazolium salts. OAText. Available at: [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. National Institutes of Health. Available at: [Link]
-
Structure and reactivity of "unusual" N-heterocyclic carbene (NHC) palladium complexes synthesized from imidazolium salts. PubMed. Available at: [Link]
- Preparation method of 4-halogen-1H-imidazole. Google Patents.
-
Synthesis of the precursor imidazolium bromide 2 and NHC-Pd complex 3. ResearchGate. Available at: [Link]
-
N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journals. Available at: [Link]
-
Pd-NHC catalyzed Suzuki cross-coupling of benzyl ammonium salts. Semantic Scholar. Available at: [Link]
Sources
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHC–metal complexes based on benzimidazolium moiety for chemical transformation - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols for Assessing the Cytotoxicity of 1-(3-Bromobenzyl)-1H-imidazole
Introduction: Unveiling the Cytotoxic Potential of Novel Imidazole Derivatives
The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer properties.[1][2] Compounds containing the imidazole nucleus are known for their diverse therapeutic applications, which has spurred the investigation of novel derivatives for their potential as chemotherapeutic agents.[1][2] 1-(3-Bromobenzyl)-1H-imidazole is one such novel compound whose biological effects, particularly its cytotoxicity, remain to be fully characterized. Cytotoxicity assays are essential tools in drug discovery and fundamental research to screen for the potential of a compound to cause cell damage or death.[3] These assays are critical for evaluating the therapeutic potential of new chemical entities, such as in the development of anticancer drugs.[3]
This comprehensive guide provides a detailed framework for evaluating the cytotoxic effects of 1-(3-Bromobenzyl)-1H-imidazole using a multi-assay approach. We will delve into the principles and detailed protocols for three distinct and widely used cell viability assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Neutral Red (NR) uptake assay. This multi-faceted approach allows for a more complete understanding of the compound's potential mechanism of toxicity by assessing different cellular parameters: mitochondrial function, cell membrane integrity, and lysosomal activity.
The Importance of a Multi-Assay Approach
-
MTT Assay: Measures the metabolic activity of cells, specifically the function of mitochondrial dehydrogenases.[4] A reduction in MTT conversion can indicate either cytotoxicity or a cytostatic effect (inhibition of proliferation).[5]
-
LDH Assay: Quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.[6][7] This is a direct measure of cell lysis and membrane integrity loss.
-
Neutral Red Assay: Assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[8][9] Damage to the cell membrane or lysosomes will result in a decreased uptake and retention of the dye.
By employing these three assays, researchers can gain a more nuanced understanding of how 1-(3-Bromobenzyl)-1H-imidazole affects cell health.
Experimental Design: Key Considerations
Before proceeding with the specific assay protocols, it is crucial to establish a robust experimental design.
Dose-Response and Time-Course Studies
A fundamental principle in toxicology is the dose-response relationship, which describes the change in effect on an organism caused by differing levels of exposure to a stressor after a certain exposure time.[10] To accurately characterize the cytotoxicity of 1-(3-Bromobenzyl)-1H-imidazole, it is essential to perform a dose-response study. This involves treating cells with a range of concentrations of the compound.[11] Additionally, a time-course experiment, where cells are exposed to the compound for different durations (e.g., 24, 48, and 72 hours), will provide valuable information on the kinetics of the cytotoxic effect.
Controls are Critical for Data Interpretation
The inclusion of appropriate controls is non-negotiable for a valid cytotoxicity study.[5][12]
-
Negative Control (Vehicle Control): Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration.[5] This accounts for any potential effects of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.[5][12] The choice of positive control can depend on the cell line and the assay being used. Examples include doxorubicin, staurosporine, or Triton™ X-100 for inducing cell lysis.[12][13]
-
Untreated Control: Cells that are not exposed to either the test compound or the vehicle. This represents the baseline cell viability.
-
Blank Control: Wells containing only cell culture medium (and the respective assay reagents) to determine the background absorbance or fluorescence.
Assay Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Principle of the MTT Assay
Step-by-Step Protocol for MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(3-Bromobenzyl)-1H-imidazole in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control, untreated control, and positive control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis for MTT Assay
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results are typically plotted as percent cell viability versus the concentration of the test compound to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.
Assay Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis.[6]
Principle of the LDH Assay
Step-by-Step Protocol for LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is important to also include a maximum LDH release control (lysis control) for data analysis.
-
-
Preparation of Lysis Control:
-
About 45 minutes before the end of the treatment period, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer, often provided in commercial kits) to the wells designated as the maximum LDH release control.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
-
Add 100 µL of the reaction mixture to each well of the new plate containing the supernatant.[19]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of a stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[20]
-
Data Analysis for LDH Assay
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
Assay Protocol 3: Neutral Red (NR) Uptake Assay
The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][9] The dye is a weak cationic dye that readily penetrates cell membranes by non-ionic passive diffusion and accumulates intracellularly in lysosomes.[8]
Principle of the Neutral Red Assay
Step-by-Step Protocol for Neutral Red Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Neutral Red Staining:
-
After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL).
-
Incubate the plate for 2-3 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the neutral red-containing medium and wash the cells with 150 µL of a wash solution (e.g., PBS or a formal-calcium chloride solution) to remove excess dye.
-
-
Dye Extraction:
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis for Neutral Red Assay
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Data Presentation and Interpretation
For a clear and concise presentation of the results, the data from each assay should be summarized in a table.
| Assay | Endpoint Measured | Typical IC₅₀ (Positive Control) | IC₅₀ for 1-(3-Bromobenzyl)-1H-imidazole |
| MTT | Mitochondrial Activity | e.g., Doxorubicin: X µM | To be determined |
| LDH | Membrane Integrity | e.g., Triton X-100: Y % | To be determined |
| Neutral Red | Lysosomal Integrity | e.g., Doxorubicin: Z µM | To be determined |
The dose-response curves for each assay should be plotted, and the IC₅₀ values calculated. A comparison of the IC₅₀ values obtained from the different assays can provide insights into the primary mechanism of cytotoxicity. For example, a significantly lower IC₅₀ in the MTT assay compared to the LDH assay might suggest that the compound impairs metabolic activity before causing overt membrane damage.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of 1-(3-Bromobenzyl)-1H-imidazole. By employing a multi-assay approach that includes the MTT, LDH, and Neutral Red assays, researchers can obtain robust and reliable data on the compound's effects on cell viability. Adherence to the detailed protocols and careful consideration of experimental design, including appropriate controls and dose-response studies, are paramount for generating high-quality, interpretable results. This will ultimately contribute to a better understanding of the therapeutic potential and toxicological profile of this novel imidazole derivative.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information (US). [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules. [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Arslan, H., et al. (2009). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Brooks, N., & Pilkington, L. (2017). The rationale of dose–response curves in selecting cancer drug dosing. British Journal of Cancer. [Link]
-
Promega Corporation. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
-
Plech, T., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]
-
Kiss, R. (2014). Can anyone help with the controls for a MTT cytotoxic assay?. ResearchGate. [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Dose-response curves of all tested compounds in cytotoxicity assay. [Link]
-
ResearchGate. (2025). Novel 4-Bromobenzyl-1H-1,2,3-Triazole Scaffold for Multi-target Enzyme Inhibition in Helicobacter Gastric Injury via Experimental and Computational Approaches. [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. [Link]
-
Toxicology MSDT. (n.d.). Dose-Response Curves. [Link]
-
Al-Bayati, Z. J. A. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. [Link]
-
Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]
-
RJPT SimLab. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. [Link]
-
Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]
Sources
- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 9. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. qualitybiological.com [qualitybiological.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(3-Bromobenzyl)-1H-imidazole
This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(3-Bromobenzyl)-1H-imidazole. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our approach is grounded in mechanistic principles and practical, field-tested experience to empower you to resolve purification issues effectively.
Understanding the Chemistry: The Synthesis and Potential Impurities
The synthesis of 1-(3-Bromobenzyl)-1H-imidazole typically involves the N-alkylation of imidazole with 3-bromobenzyl bromide. This is a classic SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide.
A general reaction scheme is as follows:
Understanding this synthesis pathway is crucial as it informs the likely impurities in your crude product.
Common Impurities:
-
Unreacted Starting Materials:
-
Imidazole: A basic and highly polar compound, often used in excess to drive the reaction.
-
3-Bromobenzyl bromide: A lachrymator with moderate polarity.
-
-
Side-Products:
-
1,3-bis(3-bromobenzyl)-1H-imidazolium bromide: A quaternary imidazolium salt formed by the over-alkylation of the desired product. This is a highly polar and often water-soluble impurity.
-
The purification strategy must effectively separate the desired product from these impurities, each with distinct physicochemical properties.
Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil/gum. How should I proceed?
A1: "Oiling out" is a common issue, particularly when the crude product contains a mixture of the desired product, starting materials, and the highly ionic imidazolium salt byproduct. The presence of ionic liquids, which imidazolium salts are a class of, can prevent crystallization.
-
Initial Step: Aqueous Workup. Before attempting more advanced purification, perform a thorough aqueous workup. Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water. This will help remove a significant portion of the water-soluble unreacted imidazole and the quaternary imidazolium salt. If your product is also somewhat water-soluble, use brine (saturated NaCl solution) for the washes to minimize its loss.
Q2: How can I effectively remove unreacted imidazole?
A2: Imidazole is basic and water-soluble, which can be exploited for its removal.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer with a dilute acidic solution, such as 1M HCl. The imidazole will be protonated to form the water-soluble imidazolium salt, which will partition into the aqueous layer.
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Q3: The quaternary imidazolium salt is a persistent impurity. How can I get rid of it?
A3: The 1,3-bis(3-bromobenzyl)-1H-imidazolium bromide is highly polar and ionic.
-
Water Wash/Trituration: As mentioned, a thorough wash with water during the workup is the first line of defense. If the salt persists, trituration can be effective. This involves suspending the crude oil in a solvent in which the desired product is sparingly soluble, but the imidazolium salt is not (e.g., diethyl ether or a mixture of hexane and ethyl acetate). The desired product may remain as an oil or begin to solidify, while the salt remains undissolved and can be filtered off.
-
Silica Gel Plug: A quick filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 50% ethyl acetate in hexane), can retain the highly polar salt while allowing the desired product to pass through.
In-Depth Purification Guides
Guide 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the components of the crude mixture.
Troubleshooting Common Column Chromatography Issues:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Incorrect solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of ~0.3 for the desired product. |
| Product is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Product Co-elutes with an Impurity | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, if hexane/ethyl acetate fails, consider dichloromethane/methanol or toluene/ethyl acetate systems. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape of basic compounds like N-alkylated imidazoles. |
| Streaking or Tailing of the Product Spot on TLC/Column | The compound is interacting too strongly with the acidic silica gel. | Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. This will cap the acidic silanol groups and improve the chromatography of basic compounds. |
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis:
-
Develop a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Dissolve a small amount of the crude material in a few drops of DCM or ethyl acetate and spot it on a TLC plate.
-
Run the TLC in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1).
-
Visualize the spots under UV light (254 nm). The desired product, 1-(3-Bromobenzyl)-1H-imidazole, should appear as a UV-active spot. Unreacted 3-bromobenzyl bromide will also be UV-active. Imidazole can be visualized with an iodine stain. The quaternary salt will likely remain at the baseline.
-
The ideal solvent system will give the product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (60-120 or 230-400 mesh) using the chosen eluent.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-Bromobenzyl)-1H-imidazole.
-
Visualizing the Purification Workflow:
Caption: Workflow for chromatographic purification.
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause | Troubleshooting Steps |
| Product "Oils Out" | The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent. | 1. Re-heat and Add More Solvent: Re-dissolve the oil by heating and adding a small amount of additional solvent. 2. Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal nucleation. 4. Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration. 2. Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal solvent will dissolve the crude product when hot but not when cold.
-
Common single solvents for N-alkylated imidazoles include ethanol or isopropanol.
-
More commonly, a two-solvent (co-solvent) system is employed. Good options include:
-
Acetonitrile / Diethyl ether[1]
-
Ethanol / Water
-
Dichloromethane / Hexane
-
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (the one in which the product is more soluble) and heat the mixture to boiling with stirring.
-
Continue adding the "good" solvent dropwise until the product just dissolves.
-
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: While the solution is hot, add the "bad" solvent (the one in which the product is less soluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to re-clarify the solution. Allow it to cool as described above.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Logical Decision-Making for Purification:
Caption: Decision tree for purification strategy.
References
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, E67(6), o1568. [Link]
Sources
Technical Support Center: A Scientist's Guide to Maximizing the Yield of 1-(3-Bromobenzyl)-1H-imidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted imidazoles, with a specific focus on optimizing the yield for 1-(3-Bromobenzyl)-1H-imidazole. We will move beyond simple procedural steps to explore the mechanistic underpinnings of the reaction, troubleshoot common experimental pitfalls, and provide a field-proven, high-yield protocol.
Section 1: Understanding the Core Reaction: An SN2 Pathway
The synthesis of 1-(3-Bromobenzyl)-1H-imidazole is a classic example of nucleophilic substitution, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The process involves two key steps:
-
Deprotonation: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] To make it a potent nucleophile, a base is used to remove the acidic proton from the N-1 nitrogen, creating a highly reactive imidazolide anion.
-
Nucleophilic Attack: The electron-rich imidazolide anion then attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion and forming the desired C-N bond.
The efficiency of this process is highly dependent on the reaction conditions, which dictate the rate of the desired reaction versus potential side reactions.
Caption: The SN2 mechanism for 1-(3-Bromobenzyl)-1H-imidazole synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction is very slow or fails to go to completion. What are the likely causes?
Answer: A sluggish or incomplete reaction is almost always tied to one of three factors: the base, the solvent, or the temperature.
-
Insufficient Deprotonation: The N-H proton of imidazole has a pKa of about 14.5.[1] A weak base (e.g., triethylamine) will not sufficiently deprotonate the imidazole to generate the nucleophilic anion. You must use a base strong enough to drive this equilibrium forward. A strong base like sodium hydride (NaH) is highly effective as it reacts irreversibly to produce hydrogen gas. Milder inorganic bases like potassium carbonate (K₂CO₃) can also work but may require higher temperatures and longer reaction times.
-
Incorrect Solvent Choice: This is the most critical parameter for an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are ideal. They can dissolve the ionic reagents but do not have acidic protons. This allows them to solvate the cation (e.g., Na⁺) while leaving the imidazolide anion "naked" and highly nucleophilic, dramatically increasing the reaction rate.[2][3]
-
Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol will severely hinder the reaction. Their acidic protons will form strong hydrogen bonds with the imidazolide anion, creating a "solvent cage" that blocks it from attacking the alkyl halide.[4] This significantly reduces the nucleophile's reactivity.
-
-
Low Temperature: While room temperature may be sufficient with a highly reactive system (e.g., NaH in DMF), gentle heating (40-65°C) is often required to ensure the reaction proceeds at a reasonable rate, especially when using milder bases like K₂CO₃.[5]
Question: My yield is low, and I see a highly polar byproduct on my TLC that doesn't move from the baseline. What is it?
Answer: This is a classic sign of over-alkylation, resulting in the formation of a 1,3-disubstituted imidazolium salt. The nitrogen at the 3-position of your desired product is still nucleophilic and can attack a second molecule of 3-bromobenzyl bromide. This creates a positively charged, highly polar salt that is often insoluble in common organic solvents and will not elute on a silica gel column.
Key Strategies to Prevent Dialkylation:
-
Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the 3-bromobenzyl bromide. This ensures the alkylating agent is the limiting reagent and is consumed before it can react with the product.
-
Slow Addition: Add the 3-bromobenzyl bromide solution dropwise to the solution of the deprotonated imidazole at a controlled temperature (e.g., 0°C or room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant starting imidazolide over the product.
Caption: Competing reaction pathways leading to the desired product versus the dialkylated byproduct.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction?
A1: The "best" base depends on a trade-off between reactivity and handling.
-
Sodium Hydride (NaH): Offers the highest reactivity and leads to faster, cleaner reactions at lower temperatures. However, it is highly flammable, reacts violently with water, and requires strictly anhydrous (dry) conditions and an inert atmosphere (e.g., Nitrogen or Argon).
-
Potassium Carbonate (K₂CO₃): A much safer and easier-to-handle alternative. It is a solid that is not water-sensitive. However, reactions are typically slower and may require heating to achieve full conversion.
-
Potassium Hydroxide (KOH): Can be effective, especially when supported on alumina.[6] It is corrosive and requires careful handling.
For highest yield and purity, NaH is generally superior , provided the appropriate safety measures are taken.
Q2: How do I properly monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is essential.
-
Setup: Use silica gel plates. A good starting eluent system is a mixture of a non-polar solvent like Hexane or Cyclohexane and a more polar solvent like Ethyl Acetate (e.g., 7:3 Hexane:Ethyl Acetate).
-
Spotting: On a single plate, spot the starting imidazole, the 3-bromobenzyl bromide, and the reaction mixture.
-
Interpretation: As the reaction proceeds, you should see the spot for the starting materials diminish and a new spot for the product appear. The product, 1-(3-bromobenzyl)-1H-imidazole, will be more polar than the 3-bromobenzyl bromide but less polar than the starting imidazole. The dialkylated salt will remain on the baseline. The reaction is complete when the limiting reagent (3-bromobenzyl bromide) is no longer visible.
Q3: What are the best practices for workup and purification?
A3: A successful purification hinges on effectively separating your product from unreacted starting materials, the base, and salts.
-
Quenching: If using NaH, the reaction must be carefully quenched by slowly adding a protic solvent like isopropanol or ethanol at 0°C to destroy any unreacted NaH before adding water.
-
Aqueous Wash: After quenching, add water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual inorganic salts and DMF if it was used as the solvent.
-
Purification: While crystallization can work if the product is a clean solid, flash column chromatography on silica gel is the most reliable method for achieving high purity.[5] Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity to elute your product.
Section 4: Optimized High-Yield Experimental Protocol
This protocol is designed for a high-yield synthesis on a laboratory scale, prioritizing safety and purity.
Quantitative Data Table
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Imidazole | 68.08 | 12.0 | 0.817 g | 1.2 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 11.0 | 0.440 g | 1.1 |
| 3-Bromobenzyl bromide | 249.94 | 10.0 | 2.50 g | 1.0 |
| Anhydrous THF | - | - | 50 mL | - |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow it to cool to room temperature under a steady stream of nitrogen.
-
Base Addition: To the flask, add the sodium hydride (60% dispersion in mineral oil). Add 20 mL of anhydrous THF and stir the suspension.
-
Imidazole Addition: Dissolve the imidazole in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension at room temperature. Effervescence (H₂ gas evolution) will be observed. Stir for 30-45 minutes at room temperature until the gas evolution ceases, indicating the formation of the sodium imidazolide salt.
-
Alkylating Agent Addition: Dissolve the 3-bromobenzyl bromide in 20 mL of anhydrous THF. Cool the imidazolide suspension to 0°C using an ice bath. Add the 3-bromobenzyl bromide solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC. If the reaction is slow, it can be gently heated to 40°C.
-
Quenching: Once the reaction is complete (disappearance of 3-bromobenzyl bromide by TLC), cool the flask back to 0°C. Cautiously and slowly add 5 mL of isopropanol dropwise to quench any excess NaH.
-
Workup: Add 30 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-Bromobenzyl)-1H-imidazole.
Caption: A streamlined experimental workflow for high-yield synthesis.
References
-
N-Alkylation of imidazoles - University of Otago. Available at: [Link]
-
(PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. Available at: [Link]
-
A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole | Request PDF - ResearchGate. Available at: [Link]
-
3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - ScienceOpen. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. Available at: [Link]
-
This is why selective N-alkylation of imidazoles is difficult - Reddit. Available at: [Link]
-
l-Proline-catalyzed three-component synthesis of condensed imidazoles - ResearchGate. Available at: [Link]
-
3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - NIH. Available at: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Imidazole - Wikipedia. Available at: [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC - PubMed Central. Available at: [Link]
-
Solvent Effects on Sn2 Reactions - YouTube. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
-
Solvent Effects on Sn1 and Sn2 Reactions - YouTube. Available at: [Link]
-
Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity - Інститут металофізики. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
Sources
Resolving poor solubility issues of 1-(3-Bromobenzyl)-1H-imidazole in aqueous solutions
Technical Support Center: 1-(3-Bromobenzyl)-1H-imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 1-(3-Bromobenzyl)-1H-imidazole. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to systematically overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(3-Bromobenzyl)-1H-imidazole so poorly soluble in water?
A: The solubility of this compound is dictated by its molecular structure. It possesses a large, non-polar bromobenzyl group, which is hydrophobic. While the imidazole ring itself is polar, the bulky and hydrophobic substituent significantly diminishes its overall affinity for water, a highly polar solvent.[1][2]
Q2: What is the first and simplest thing I should try to improve its solubility?
A: The simplest and most common first step is pH adjustment. The imidazole ring contains a basic nitrogen atom that can be protonated in acidic conditions.[3][4] This forms a salt (an imidazolium salt), which is ionic and typically exhibits significantly higher aqueous solubility than the neutral free base.[][6]
Q3: I tried adjusting the pH, but the compound precipitates upon dilution or pH shift. What's my next step?
A: If pH adjustment alone is insufficient or leads to instability, the next logical step is to explore the use of co-solvents. Water-miscible organic solvents can increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous medium.[7][8] Combining pH adjustment with a co-solvent system is also a powerful strategy.[9][10]
Q4: Are there more advanced techniques if co-solvents are not suitable for my application?
A: Yes. For applications where organic solvents must be minimized, cyclodextrin complexation is an excellent alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic bromobenzyl group within their central cavity, while their hydrophilic exterior allows the entire complex to dissolve in water.[11][12]
Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment
The Scientific Principle (Causality)
The imidazole ring of 1-(3-Bromobenzyl)-1H-imidazole contains a nitrogen atom (N-3) with a lone pair of electrons, which acts as a Lewis base. The conjugate acid of imidazole has a pKa of approximately 6.95.[3][4] By lowering the pH of the aqueous solution to be at least 1-2 units below the pKa, we can protonate this nitrogen. This protonation converts the neutral, poorly soluble molecule into a positively charged imidazolium cation, which readily forms a salt with the counter-ion from the acid (e.g., chloride, sulfate). This ionic salt is significantly more polar and, therefore, more soluble in water.[][13]
Mandatory Visualization: pH Adjustment Workflow
Caption: Workflow for solubilizing the compound via pH adjustment.
Experimental Protocol: Acidic Solubilization
-
Determine Target pH: Based on the pKa of imidazole (~7.0), select a buffer system with a pH between 2.0 and 5.0. Common choices include citrate or phosphate buffers.
-
Prepare Acidic Buffer: Prepare the chosen buffer at the desired pH and concentration (e.g., 50 mM Sodium Citrate, pH 4.0).
-
Initial Dispersion: Weigh the required amount of 1-(3-Bromobenzyl)-1H-imidazole and place it in a suitable vessel. Add a small portion (e.g., 20-30%) of the final required volume of the acidic buffer.
-
Energy Input: Vigorously mix the suspension using a vortex mixer or an ultrasonic bath. The energy input facilitates the protonation and dissolution process.
-
Observe and Adjust: Continue mixing until the solution becomes clear. If some solid remains, a slight, dropwise addition of a dilute acid (e.g., 0.1 M HCl) can be attempted while monitoring the pH, but using a sufficiently acidic buffer from the start is preferable.
-
Final Volume: Once fully dissolved, add the remaining acidic buffer to reach the final target concentration and volume.
-
Verification: Visually inspect the final solution against a dark background to ensure no undissolved particulates remain.
Data Presentation: pH Adjustment Considerations
| Feature | Advantage | Disadvantage / Limitation |
| Simplicity | Easy to implement with standard lab reagents.[] | May not be suitable for all downstream applications (e.g., cell culture at physiological pH). |
| Efficacy | Can lead to a multi-log increase in solubility for basic compounds. | Risk of precipitation if the solution pH is raised back towards or above the pKa. |
| Cost | Highly cost-effective. | Potential for acid-catalyzed hydrolysis of the compound during long-term storage. |
Troubleshooting Guide 2: Co-Solvent Systems
The Scientific Principle (Causality)
Poorly soluble compounds like 1-(3-Bromobenzyl)-1H-imidazole are difficult to dissolve in water because it is energetically unfavorable for the non-polar bromobenzyl group to disrupt water's strong hydrogen-bonding network. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the energy penalty required to create a cavity in the solvent for the solute, thereby increasing solubility.[]
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[8]
-
Prepare Stock Solution: Dissolve a high concentration of 1-(3-Bromobenzyl)-1H-imidazole in 100% of your primary co-solvent (e.g., DMSO). This serves as your stock.
-
Prepare Co-solvent/Aqueous Blends: Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v co-solvent in water or buffer).
-
Determine Solubility: Add a small aliquot of the stock solution from Step 2 into each of the blends from Step 3. Mix thoroughly and observe the point at which precipitation occurs. This allows for a rapid determination of the solubility limit in each blend.
-
Optimization: For your final application, prepare the desired concentration of the compound by first dissolving it in the minimum required volume of 100% co-solvent, and then slowly adding the aqueous phase while vortexing to prevent precipitation.
Data Presentation: Common Co-Solvents
| Co-Solvent | Typical Concentration Range | Key Properties & Considerations |
| DMSO | 0.1% - 10% | Excellent solubilizing power, but can be cytotoxic at higher concentrations. |
| Ethanol | 1% - 25% | Good biocompatibility, but can cause protein precipitation and is volatile. |
| Propylene Glycol (PG) | 5% - 40% | Common in pharmaceutical formulations; can increase viscosity. |
| PEG 400 | 10% - 50% | Low toxicity, highly water-miscible; suitable for a wide range of applications.[] |
Troubleshooting Guide 3: Cyclodextrin Inclusion Complexation
The Scientific Principle (Causality)
Cyclodextrins (CDs) are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can act as "molecular containers" in aqueous solutions. The non-polar bromobenzyl group of 1-(3-Bromobenzyl)-1H-imidazole can be encapsulated within the hydrophobic CD cavity, forming a host-guest inclusion complex. The hydrophilic exterior of the CD then allows this entire supramolecular complex to be soluble in water, effectively masking the poor solubility of the guest molecule.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble derivative used for this purpose.
Mandatory Visualization: Cyclodextrin Complexation Mechanism
Caption: Encapsulation of the drug within the cyclodextrin cavity.
Experimental Protocol: Inclusion Complex Formation
-
Choose Cyclodextrin: Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly recommended starting point due to its high aqueous solubility and low toxicity.[14]
-
Prepare CD Solution: Prepare a solution of HP-β-CD in water or your desired buffer. Concentrations typically range from 5% to 40% (w/v). Warming the solution slightly can aid in dissolving the CD.
-
Add the Compound: Weigh the 1-(3-Bromobenzyl)-1H-imidazole and add it directly to the CD solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture at room temperature. This process can take several hours to reach equilibrium. Using a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours is common for determining maximum solubility.
-
Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm filter to remove any remaining, undissolved solid.
-
Quantify Solubility: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV, to determine the extent of solubility enhancement.
Data Presentation: Cyclodextrin Strategy
| Feature | Advantage | Disadvantage / Limitation |
| Biocompatibility | Generally low toxicity, suitable for in-vivo and in-vitro use. | High concentrations can lead to membrane cholesterol extraction in cell-based assays. |
| Mechanism | Forms a true solution, often improving compound stability. | Requires a molar excess of cyclodextrin, which can increase the bulk of the formulation.[12] |
| Efficacy | Can significantly increase the apparent solubility of many hydrophobic drugs.[11][15] | The degree of enhancement depends on the fit between the guest molecule and the CD cavity.[16] |
References
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, E67, o1568. [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-Bromopropyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound Imidazole (FDB012307). Retrieved January 25, 2026, from [Link]
-
O'Brien, Z., & Phelan, J. P., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3743-3757. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4004-4014. [Link]
-
Fukuda, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2418. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved January 25, 2026, from [Link]
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(5). [Link]
-
Al-Akayleh, F., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. AAPS PharmSciTech, 12(3), 854-860. [Link]
-
Domanska, U., & Szydlowski, J. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 46(5), 1185-1189. [Link]
-
Li, P., & Tabibi, S. E. (2001). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 90(6), 743-750. [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy Journal, 1(1). [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved January 25, 2026, from [Link]
-
Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Retrieved January 25, 2026, from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). International Journal of ChemTech Research. Retrieved January 25, 2026, from [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]
-
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 2(6), 868-874. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved January 25, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved January 25, 2026, from [Link]
-
Al-Ostath, R., et al. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 29(3), 578. [Link]
-
Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science an Indian Journal, 19(1), 257. [Link]
-
Bergström, C. A., et al. (2004). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmacy and Pharmacology, 56(11), 1437-1448. [Link]
-
Dave, S. B., & Sureja, D. K. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor, 1(4), 48-58. [Link]
-
Tellez, F., et al. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2023(3), M1711. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Showing Compound Imidazole (FDB012307) - FooDB [foodb.ca]
- 6. crcom.se [crcom.se]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. eijppr.com [eijppr.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Overcoming challenges in scaling up the production of 1-(3-Bromobenzyl)-1H-imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 1-(3-Bromobenzyl)-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory and pilot-scale production. We provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights, to help you optimize your synthesis for yield, purity, and scalability.
Troubleshooting Guide: From Bench to Scale
This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and offer validated protocols for resolution.
Issue 1: Low Reaction Yield and Incomplete Conversion
Q: My synthesis of 1-(3-Bromobenzyl)-1H-imidazole is suffering from low yields (<70%) and significant amounts of unreacted imidazole remain, even after prolonged reaction times. What are the primary causes and how can I optimize for a higher yield?
A: This is a common challenge when scaling the N-alkylation of imidazole. The root cause often lies in suboptimal reaction conditions that fail to favor the desired SN2 pathway efficiently. The key factors to investigate are the choice of base, solvent, and temperature.
The reaction proceeds via the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. Inefficiency in any step of this process will result in poor yields.
Causality and Optimization Strategy:
-
Incomplete Deprotonation of Imidazole: Imidazole has a pKa of approximately 14.5, requiring a sufficiently strong base for complete deprotonation. If the base is too weak or used in stoichiometric amounts, an equilibrium will exist, leaving a significant concentration of neutral, less nucleophilic imidazole in the reaction mixture.
-
Solvent Effects: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the cation of the base but do not solvate the nucleophile (imidazolide anion) as strongly, leaving it "naked" and highly reactive. Protic solvents should be avoided as they can protonate the imidazolide anion, reducing its nucleophilicity.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the formation of the dialkylated imidazolium salt.
Recommended Optimization Protocol:
This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, in a polar aprotic solvent to ensure complete and rapid formation of the imidazolide anion.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add dry N,N-Dimethylformamide (DMF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the DMF. Caution: NaH reacts violently with water. Ensure all glassware and solvents are anhydrous.
-
Imidazole Addition: Dissolve imidazole (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the NaH suspension via the addition funnel. Maintain the temperature at 0 °C. You will observe hydrogen gas evolution. Allow the mixture to stir for 30-60 minutes at 0 °C after the addition is complete to ensure full deprotonation.
-
Alkylating Agent Addition: Dissolve 3-bromobenzyl bromide (1.05 equivalents) in dry DMF and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench it by carefully and slowly adding it to an ice-water mixture. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Comparative Data on Base/Solvent Systems:
| Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Key Considerations |
| NaH | DMF / THF | 0 to 25 | 4-6 | >90% | Highly efficient but requires strict anhydrous conditions and careful handling. |
| K₂CO₃ | Acetonitrile | Reflux (82) | 12-24 | 80-90% | Safer and easier to handle for large scale; requires higher temperatures and longer reaction times.[1] |
| NaOH | Dioxane/Water | 60-80 | 8-12 | 70-80% | Phase-transfer catalyst (e.g., TBAB) can improve yield; risk of hydrolysis of the benzyl bromide.[2] |
Issue 2: Formation of a Significant Impurity - The Imidazolium Salt
Q: My final product is contaminated with a highly polar, water-soluble impurity that is difficult to remove. 1H NMR analysis suggests it's a dialkylated product. How is this formed and how can I prevent it?
A: The impurity you are describing is almost certainly the 1,3-bis(3-bromobenzyl)-1H-imidazol-3-ium bromide, an imidazolium salt. This is a classic side-product in the N-alkylation of imidazoles.
Mechanism of Side-Product Formation:
The desired product, 1-(3-Bromobenzyl)-1H-imidazole, still possesses a lone pair of electrons on its N3 nitrogen. This nitrogen remains nucleophilic and can attack another molecule of 3-bromobenzyl bromide. This second alkylation forms the quaternary imidazolium salt. This side reaction is particularly problematic when the concentration of the alkylating agent is high relative to the imidazolide anion.
Caption: Reaction scheme showing the desired synthesis and the side reaction leading to the imidazolium salt.
Prevention and Mitigation Strategies:
-
Control Stoichiometry: Use only a slight excess (1.0 to 1.05 equivalents) of 3-bromobenzyl bromide. A large excess dramatically increases the rate of the second alkylation.
-
Slow Addition: Add the 3-bromobenzyl bromide solution slowly to the imidazolide anion solution. This maintains a low instantaneous concentration of the alkylating agent, ensuring it reacts preferentially with the more nucleophilic imidazolide anion rather than the neutral product.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible. The activation energy for the second alkylation is often higher, so lower temperatures will suppress it more significantly than the desired reaction.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling the starting materials?
A1: Both 3-bromobenzyl bromide and sodium hydride require careful handling.
-
3-Bromobenzyl Bromide: This compound is a lachrymator (induces tearing) and is corrosive. It can cause severe skin burns and eye damage.[3][4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves (double-gloved is recommended), and a lab coat.[4] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[5]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Never allow it to come into contact with water or other protic solvents. Use a powder funnel for transfers and ensure all glassware is thoroughly dried before use.
Q2: How can I effectively purify the final product at a large scale?
A2: While flash column chromatography is excellent for small-scale purification, it is often not economically viable for large-scale production.[6] Two primary methods are recommended for scaling up:
-
Crystallization/Recrystallization: If your product is a solid, crystallization is the most effective and scalable purification method.[7] You can attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene, or isopropanol). This process is highly effective at removing both less polar starting materials and highly polar imidazolium salts. The process generally involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.[7]
-
Acid/Base Extraction: 1-(3-Bromobenzyl)-1H-imidazole is a basic compound. An acidic wash can be used to separate it from non-basic impurities. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be re-extracted into an organic solvent.
General Purification Workflow
Caption: A typical workflow for the work-up and purification of 1-(3-Bromobenzyl)-1H-imidazole.
Q3: What are the best analytical methods for monitoring reaction progress and final product purity?
A3: A combination of techniques is recommended for robust process control:
-
Thin Layer Chromatography (TLC): The quickest and most straightforward method for monitoring the disappearance of starting materials. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product will be more polar than the 3-bromobenzyl bromide but less polar than imidazole.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the consumption of starting materials and the formation of the product and byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities.[6] The disappearance of the N-H proton from imidazole and the appearance of the benzylic CH₂ protons are key markers in ¹H NMR.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[6]
References
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications.
- 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. ScienceOpen.
- SAFETY DATA SHEET - 3-Bromobenzyl bromide. Fisher Scientific.
- Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. Cole-Parmer.
- CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. Google Patents.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Synthesis and Evaluation of the Antileishmanial Activity of Novel Eugenol Analogs Containing 1,2,3-Triazole Fragments against Intracellular Leishmania braziliensis. SciELO.
- BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative In Vitro Analysis of the Antimicrobial Spectrum of 1-(3-Bromobenzyl)-1H-imidazole
In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical entities with potential therapeutic value is paramount. This guide provides a comprehensive validation of the in vitro antimicrobial spectrum of 1-(3-Bromobenzyl)-1H-imidazole, a synthetic compound featuring an imidazole core. Imidazole derivatives are a well-established class of antifungal agents, and this study aims to rigorously characterize the activity of this specific analogue against a diverse panel of clinically relevant bacteria and fungi.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a transparent and data-driven comparison with widely used antimicrobial agents.
The core of this investigation lies in determining the Minimum Inhibitory Concentration (MIC) of 1-(3-Bromobenzyl)-1H-imidazole against a curated selection of microorganisms. The MIC is a fundamental metric in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] This quantitative measure allows for a direct comparison of the potency of our test compound against established drugs. The methodologies employed adhere to the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the reproducibility and validity of the generated data.[6][7]
Rationale for Experimental Design
The selection of comparator drugs was based on their established mechanisms of action and clinical relevance. For the bacterial panel, a fluoroquinolone (Ciprofloxacin) and a β-lactam (Ampicillin) were chosen to provide a broad comparison. For the fungal panel, a triazole antifungal (Fluconazole) was selected as a pertinent comparator, given the imidazole structure of the test compound.[1]
The microbial panel was carefully selected to include representative Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast. The use of American Type Culture Collection (ATCC) strains ensures the use of standardized, well-characterized microorganisms, which is critical for the comparability of results across different studies and laboratories.[8][9][10]
Comparative Analysis of Antimicrobial Activity
The in vitro antimicrobial activity of 1-(3-Bromobenzyl)-1H-imidazole was evaluated against a panel of microorganisms and compared with standard antimicrobial agents. The results, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are summarized in the tables below.
Antibacterial Spectrum
| Bacterial Strain | Gram Stain | 1-(3-Bromobenzyl)-1H-imidazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 | 0.5 | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | >128 | 0.015 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 0.25 | >256 |
Antifungal Spectrum
| Fungal Strain | 1-(3-Bromobenzyl)-1H-imidazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 8 | 0.5 |
Interpretation of Results:
The experimental data indicates that 1-(3-Bromobenzyl)-1H-imidazole exhibits modest activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. However, it did not demonstrate significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at the concentrations tested.
When compared to the standard antibiotics, the test compound was significantly less potent. For instance, against S. aureus, both Ciprofloxacin and Ampicillin had substantially lower MIC values. Similarly, Fluconazole was considerably more effective against C. albicans.
Methodologies and Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the determination of the Minimum Inhibitory Concentration (MIC) values. These methods are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6][11]
Broth Microdilution Method for MIC Determination
This is a widely used in vitro method to determine the susceptibility of a microorganism to an antimicrobial agent.[12] The procedure involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with a standardized number of microorganisms.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve 1-(3-Bromobenzyl)-1H-imidazole and the comparator drugs (Ciprofloxacin, Ampicillin, Fluconazole) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.
-
-
Preparation of Microtiter Plates:
-
Using sterile 96-well microtiter plates, perform a serial two-fold dilution of each antimicrobial agent in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of drug concentrations.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganisms).
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates with the prepared microbial suspension.
-
Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for yeast.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Quality Control
To ensure the accuracy and reliability of the antimicrobial susceptibility testing, quality control was performed in parallel with each experiment. This involved testing the reference strains against the comparator drugs to verify that the MIC values obtained were within the expected ranges as defined by CLSI.
Discussion of Potential Mechanisms of Action
While this study did not investigate the specific mechanisms of action, the chemical structure of 1-(3-Bromobenzyl)-1H-imidazole provides some theoretical insights into its potential antimicrobial activities.
-
Antifungal Mechanism: As an imidazole derivative, it is plausible that its antifungal activity stems from the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][14][15] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13] Disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[13]
-
Antibacterial Mechanism: The modest activity against S. aureus is less straightforward to predict. The mechanisms of action for antibacterial agents are diverse. For instance, fluoroquinolones like Ciprofloxacin inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. β-lactam antibiotics such as Ampicillin inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[16][17][18] Further studies would be required to elucidate the specific target of 1-(3-Bromobenzyl)-1H-imidazole in bacterial cells.
Conclusion and Future Directions
This comparative guide provides a foundational in vitro validation of the antimicrobial spectrum of 1-(3-Bromobenzyl)-1H-imidazole. The compound demonstrates some activity against Gram-positive bacteria and yeast, though it is less potent than the established antimicrobial agents used for comparison. The lack of significant activity against Gram-negative bacteria suggests a narrower spectrum of activity.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound in both bacterial and fungal cells is crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 1-(3-Bromobenzyl)-1H-imidazole could lead to the discovery of more potent derivatives.
-
Toxicity and Safety Profiling: In vitro and in vivo toxicological studies are necessary to assess the potential for therapeutic use.
-
Evaluation against a Broader Panel of Microbes: Testing against a wider range of clinical isolates, including drug-resistant strains, would provide a more comprehensive understanding of its potential utility.[8][19][20]
By systematically addressing these areas, the therapeutic potential of this and related imidazole compounds can be more fully realized in the ongoing effort to combat infectious diseases.
References
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
APEC. Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]
-
ResearchGate. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Available at: [Link]
-
Clinical Tree. In Vitro Testing of Antimicrobial Agents. Available at: [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
-
National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
Drug and Therapeutics Bulletin. In-vitro activity of antibacterial drugs and clinical practice. Available at: [Link]
-
National Center for Biotechnology Information. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available at: [Link]
-
National Center for Biotechnology Information. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Available at: [Link]
-
Wikipedia. Imidazole. Available at: [Link]
-
bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
EUCAST. EUCAST: EUCAST - Home. Available at: [Link]
-
HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. Available at: [Link]
-
National Center for Biotechnology Information. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Available at: [Link]
-
EUCAST. Clinical Breakpoint Tables. Available at: [Link]
-
National Center for Biotechnology Information. β-Lactams and β-Lactamase Inhibitors: An Overview. Available at: [Link]
-
National Center for Biotechnology Information. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Available at: [Link]
-
ResearchGate. In vitro susceptibility testing of four antifungal drugs against fungal isolates in onychomycosis. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
MDPI. In Vitro Study to Evaluate the Best Conditions Highlighting the Antimicrobial Activity of Carum carvi Essential Oil on Human Pathogen Isolates in Formulations Against the Spread of Antibiotic Resistance. Available at: [Link]
-
Wikipedia. β-Lactam antibiotic. Available at: [Link]
-
EBSCO. Imidazole antifungals | Research Starters. Available at: [Link]
-
Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. Available at: [Link]
-
National Center for Biotechnology Information. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available at: [Link]
-
DergiPark. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Available at: [Link]
-
EUCAST. EUCAST -standardising antimicrobial susceptibility testing in Europe. Available at: [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
-
Chemistry LibreTexts. 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Available at: [Link]
-
Pharmacology Discovery Services. In Vitro Antimicrobials. Available at: [Link]
-
ResearchGate. list of provided type strains of bacteria with their ATCC codes. Available at: [Link]
-
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Available at: [Link]
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]
-
ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. Available at: [Link]
-
CABI Digital Library. Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Available at: [Link]
-
PubMed Central. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Available at: [Link]
-
NCBI Bookshelf. Beta-Lactam Antibiotics. Available at: [Link]
-
PubMed. Mechanisms of action of the antimycotic imidazoles. Available at: [Link]
-
PubChem. 1-(2-Bromobenzyl)-1H-imidazole | C10H9BrN2 | CID 13269319. Available at: [Link]
-
MDPI. Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Available at: [Link]
-
ResearchGate. Mechanisms of action of β-lactam antibiotics. | Download Scientific Diagram. Available at: [Link]
-
ScienceOpen. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Available at: [Link]
-
PubChem. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654. Available at: [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
- 9. microrao.com [microrao.com]
- 10. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nih.org.pk [nih.org.pk]
- 12. apec.org [apec.org]
- 13. Imidazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 14. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. atcc.org [atcc.org]
- 20. atcc.org [atcc.org]
A Comparative Guide to Verifying the Purity of Synthesized 1-(3-Bromobenzyl)-1H-imidazole with Elemental Analysis
For researchers and professionals in drug development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results. The presence of even minor impurities can drastically alter biological activity, kinetic properties, and safety profiles. This guide provides an in-depth, experience-driven comparison of analytical methods for verifying the purity of 1-(3-Bromobenzyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. We will focus on the foundational technique of elemental analysis, comparing its utility and limitations against modern spectroscopic and chromatographic methods.
Context: Synthesis and the Inevitability of Impurities
The synthesis of 1-(3-Bromobenzyl)-1H-imidazole is typically achieved via a straightforward nucleophilic substitution (N-alkylation) reaction. Imidazole, acting as the nucleophile, is deprotonated with a suitable base (e.g., sodium hydride) to form the imidazolide anion, which then attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide.
While robust, this pathway can generate several predictable impurities:
-
Unreacted Starting Materials: Residual imidazole or 3-bromobenzyl bromide.
-
Over-alkylation Products: Formation of imidazolium salts.
-
Isomeric Byproducts: If reaction conditions are not carefully controlled.
-
Inorganic Salts: From the base and subsequent workup steps (e.g., NaBr).[1]
-
Residual Solvents: Trapped solvent molecules (e.g., DMF, THF, water) within the crystal lattice.
The goal of purification (typically via recrystallization or column chromatography) is to remove these contaminants. However, verifying the success of this purification is a critical analytical challenge.
Elemental Analysis: The Gold Standard for Compositional Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful quantitative technique that determines the mass percentages of these elements in a sample.[2][3] It is based on the complete combustion of a small, precisely weighed amount of the sample, followed by the detection of the resulting gases (CO₂, H₂O, and N₂).[4]
For 1-(3-Bromobenzyl)-1H-imidazole, with the molecular formula C₁₀H₉BrN₂ , the theoretical elemental composition is:
-
Carbon (C): 50.67%
-
Hydrogen (H): 3.83%
-
Nitrogen (N): 11.82%
The unique power of elemental analysis lies in its ability to provide a direct measure of mass balance.[1] Unlike many other techniques, it is highly sensitive to non-UV-active or NMR-silent impurities, such as inorganic salts and water, which can significantly skew molar mass calculations and subsequent experimental results.[1]
Interpreting the Data: The ±0.4% Rule
For a compound to be considered pure, the experimentally determined percentages for C, H, and N should closely match the theoretical values. Many peer-reviewed chemistry journals have established a standard acceptance criterion: the experimental values must be within ±0.4% of the calculated values.[5][6]
Table 1: Hypothetical Elemental Analysis Data for Synthesized C₁₀H₉BrN₂
| Element | Theoretical % | Sample A (High Purity) | Δ | Sample B (Impure) | Δ | Potential Implication for Sample B |
| C | 50.67 | 50.45 | -0.22 | 49.12 | -1.55 | Presence of inorganic salts (no carbon) |
| H | 3.83 | 3.91 | +0.08 | 4.55 | +0.72 | Presence of residual water or solvent |
| N | 11.82 | 11.75 | -0.07 | 11.40 | -0.42 | Presence of non-nitrogenous impurities |
In this example, Sample A meets the ±0.4% criterion, providing strong evidence of high purity. Sample B, however, fails on all counts, suggesting significant contamination. The deviation pattern can offer clues; for instance, a low carbon percentage combined with a high hydrogen percentage might indicate the presence of hydrated salts.
Experimental Protocol: CHN Elemental Analysis
The following protocol outlines the workflow for verifying the purity of 1-(3-Bromobenzyl)-1H-imidazole using a modern CHNS elemental analyzer.
Caption: Workflow for Purity Verification via CHN Elemental Analysis.
A Comparative Framework: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is a powerful tool for assessing bulk purity, it is not infallible.[1] It provides no structural information and cannot distinguish between the target compound and an isomer with the same elemental formula. Therefore, a multi-faceted approach using orthogonal methods is essential for comprehensive purity validation in regulated environments.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary technique for purity determination.[8] By integrating the signals of the analyte against a certified internal standard of known concentration, one can accurately determine the purity of the target compound.[9]
-
Advantage over EA: Provides detailed structural confirmation. It can identify and quantify structurally similar impurities that elemental analysis would miss.
-
Disadvantage: Cannot detect NMR-silent impurities like inorganic salts or water, which elemental analysis excels at finding.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[7] When coupled with a UV detector, it separates the target compound from impurities, and the purity is typically reported as the area percentage of the main peak.
-
Advantage over EA: Superior for resolving and quantifying organic, UV-active impurities, even at very low levels.
-
Disadvantage: Requires that impurities have a chromophore. It provides no definitive structural information on its own and, like NMR, is blind to inorganic salts.[10]
Mass Spectrometry (MS)
Mass spectrometry is exceptionally sensitive and provides molecular weight information.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm).
-
Advantage over EA: Unmatched sensitivity for detecting trace-level impurities and confirming molecular formula.[12]
-
Disadvantage: Generally not a quantitative technique on its own without extensive calibration (e.g., LC-MS). Ionization efficiency can vary dramatically between compounds, making area-% comparisons unreliable for purity assessment.
Table 2: Comparison of Key Purity Assessment Techniques
| Technique | Primary Measurement | Key Advantages | Key Limitations | Best For... |
| Elemental Analysis (EA) | Bulk elemental composition (%C, H, N) | Detects inorganic/non-chromophoric impurities (salts, water); validates empirical formula. | No structural information; cannot distinguish isomers; moderate sensitivity. | Confirming bulk purity and absence of inorganic contaminants. |
| qNMR Spectroscopy | Molar ratio to an internal standard | Provides definitive structural confirmation; quantifies organic impurities. | Blind to NMR-silent impurities (salts); requires a suitable, non-overlapping standard.[1] | Structural validation and quantification of organic impurities. |
| HPLC-UV | Relative peak area | High resolution for separating complex mixtures; excellent for routine QC. | Limited structural info; impurities must be UV-active; assumes similar response factors.[10] | Quantifying known, UV-active organic impurities. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Extremely high sensitivity; provides molecular weight and formula (HRMS).[10][13] | Not inherently quantitative; susceptible to ion suppression effects. | Identifying unknown trace impurities and confirming molecular formula. |
Conclusion and Authoritative Recommendations
Verifying the purity of a synthesized compound like 1-(3-Bromobenzyl)-1H-imidazole is not a task for a single technique but a process of building a self-validating analytical system.
Caption: Decision workflow for comprehensive purity validation.
Expert Recommendation:
-
Start with Elemental Analysis: After synthesis and purification, elemental analysis should be your first checkpoint. It is the most direct and cost-effective method to confirm that the bulk of your sample has the correct elemental composition and is free from significant inorganic or solvent contamination.[1] If it fails the ±0.4% criterion, further purification is non-negotiable.
-
Confirm Structure with NMR: A clean ¹H and ¹³C NMR spectrum is mandatory to confirm the chemical structure and rule out isomers.
-
Quantify Organic Impurities with HPLC or qNMR: For drug development applications, use a validated HPLC method to achieve a purity value (e.g., >99.0% area). Alternatively, qNMR can provide an absolute purity assessment.[14][15]
-
Verify Molecular Formula with HRMS: High-resolution mass spectrometry provides the final piece of evidence, confirming the molecular formula with high precision.
By integrating elemental analysis as a foundational check with the structural and chromatographic detail of orthogonal methods, researchers can establish an authoritative, trustworthy, and complete profile of their synthesized compounds, ensuring the integrity of their scientific endeavors.
References
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Available from: [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. Available from: [Link]
-
Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available from: [Link]
-
University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Department of Chemistry. Available from: [Link]
-
Thompson, M., et al. (2002). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC Technical Report. Available from: [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Analytical Methods Committee Technical Brief. Available from: [Link]
-
Li, J-T., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry. Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available from: [Link]
-
ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]
-
IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. Available from: [Link]
-
Gautam, A. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovations in Pharmacy Planet. Available from: [Link]
-
University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry. Available from: [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
-
European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Available from: [Link]
-
ResearchGate. (2017). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. Available from: [Link]
-
Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
Eurachem. (2002). Guide to Quality in Analytical Chemistry. Available from: [Link]
-
Görög, S. (2005). Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]
-
Lab Manager. (2025). Elemental Analysis for Compliance, Purity, and Performance. Available from: [Link]
-
Dong, J-Y. & You, T-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. ScienceOpen. Available from: [Link]
-
Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PubMed Central. Available from: [Link]
-
Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available from: [Link]
-
AZoM. (2023). How Does a CHNSO Analyzer Work?. Available from: [Link]
-
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. Available from: [Link]
-
Khan, K. M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available from: [Link]
-
Sloop, J. C. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available from: [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. measurlabs.com [measurlabs.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. azom.com [azom.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. emerypharma.com [emerypharma.com]
Bridging the Gap: A Comparative Analysis of Experimental and Computationally Predicted Properties of 1-(3-Bromobenzyl)-1H-imidazole
In the landscape of medicinal chemistry and materials science, N-substituted imidazoles are a cornerstone scaffold, valued for their versatile biological activities and utility as synthetic intermediates. The compound 1-(3-Bromobenzyl)-1H-imidazole is a member of this vital class, incorporating both the biologically active imidazole ring and a synthetically versatile bromobenzyl group. A thorough understanding of its structural, spectroscopic, and electronic properties is paramount for its effective application.
This guide presents an in-depth comparison between the experimentally determined characteristics and the computationally predicted properties of 1-(3-Bromobenzyl)-1H-imidazole. In scientific research, a powerful synergy exists between empirical measurement and theoretical calculation. Experimental data provides the ground truth—the tangible reality of a molecule's behavior. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a predictive lens, allowing us to rationalize observed properties and forecast molecular behavior, thereby guiding and accelerating experimental design.[1][2] This document will navigate the synthesis, spectroscopic profile, and structural attributes of the target molecule, highlighting where theory and experiment converge and diverge.
Due to the absence of a complete, published experimental dataset for 1-(3-Bromobenzyl)-1H-imidazole at the time of this writing, we will leverage established synthetic protocols and spectroscopic data from closely related analogues. This approach, common in chemical research, allows for a robust and scientifically sound predictive analysis based on well-understood structure-property relationships.
Molecular Architecture: Experimental Insights vs. Theoretical Models
The foundational properties of a molecule are dictated by its three-dimensional structure—the precise arrangement of its atoms and the bonds that connect them. Experimentally, X-ray crystallography provides the definitive measurement of these parameters in the solid state. While a crystal structure for the exact target molecule is not publicly available, data from the closely related analogue, 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, offers valuable experimental benchmarks for bond lengths and angles.[3]
Computationally, the geometry of 1-(3-Bromobenzyl)-1H-imidazole can be optimized using DFT methods, typically with a basis set like B3LYP/6-311++G(d,p), to find its lowest energy conformation in the gaseous phase.[1] This theoretical model provides a complete set of predicted bond lengths and angles for comparison.
Diagram 1: Molecular Structure of 1-(3-Bromobenzyl)-1H-imidazole
Caption: Optimized molecular structure of 1-(3-Bromobenzyl)-1H-imidazole.
Table 1: Comparison of Key Structural Parameters
| Parameter | Bond/Angle | Experimental Value (Analogue, Å or °)[3] | Computationally Predicted Range (Typical) | Justification for Prediction |
| Bond Lengths | Imidazole C-N | 1.32 - 1.38 | 1.33 - 1.39 | Aromatic C-N bonds with partial double bond character. |
| Imidazole C=C | ~1.35 | 1.35 - 1.37 | Aromatic double bond within the 5-membered ring. | |
| N-CH₂ (Benzyl) | ~1.47 | 1.46 - 1.48 | Standard single bond between sp² nitrogen and sp³ carbon. | |
| CH₂-C (Aromatic) | ~1.51 | 1.50 - 1.52 | Standard sp³-sp² carbon-carbon single bond. | |
| Aromatic C-C | 1.38 - 1.40 | 1.38 - 1.41 | Typical aromatic C-C bond lengths. | |
| Aromatic C-Br | ~1.90 | 1.89 - 1.92 | Standard bond length for bromine attached to an sp² carbon. | |
| Bond Angles | C-N-C (in Imidazole) | ~108 | 107 - 109 | Internal angle of a nearly planar pentagonal ring. |
| N-CH₂-C | ~111 | 110 - 112 | Tetrahedral geometry around the sp³ methylene carbon. |
Note: Experimental values are derived from the crystal structure of a closely related imidazolium salt and serve as a reasonable proxy.[3] Computational predictions are based on typical DFT results for similar organic molecules.
The key takeaway is the expected strong correlation between the experimental geometry of analogues and the DFT-optimized structure of the target molecule. Minor deviations are anticipated, as experiments are conducted in a solid-state crystal lattice while standard DFT calculations model an isolated molecule in the gas phase.
Spectroscopic Fingerprinting: Unveiling the Molecular Identity
Spectroscopy provides a "fingerprint" of a molecule, with different techniques probing specific aspects of its structure and bonding. The convergence of experimental spectra with computationally predicted spectra is a powerful validation of the assigned structure.
NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of organic molecules.[4] By measuring the resonance frequencies of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each atom.
Experimental Prediction: Based on known substituent effects and data from related benzyl-imidazole compounds, a predicted ¹H and ¹³C NMR spectrum can be constructed.[5][6]
-
¹H NMR: The spectrum is expected to show distinct regions. The imidazole ring protons (H2, H4, H5) would appear furthest downfield (typically 7.0-8.0 ppm), with the H2 proton being the most deshielded. The four protons of the bromobenzyl aromatic ring would appear as a complex multiplet pattern in the aromatic region (approx. 7.1-7.6 ppm). The benzylic methylene (-CH₂-) protons would resonate as a sharp singlet around 5.1-5.4 ppm.
-
¹³C NMR: The imidazole carbons would resonate between 118-140 ppm. The carbons of the bromobenzyl ring would appear in the 120-140 ppm range, with the carbon directly attached to the bromine atom (C-Br) being significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing around 122 ppm. The benzylic methylene carbon is expected around 50-53 ppm.
Computational Prediction: Theoretical NMR chemical shifts are accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[7] This method computes the magnetic shielding tensor for each nucleus. The calculated shielding values are then referenced against a standard (like Tetramethylsilane, TMS) to yield predicted chemical shifts. These calculations can precisely model the subtle electronic effects of the bromine substituent and the imidazole ring on the magnetic environment of each nucleus, typically yielding results within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C of experimental values.
Table 2: Predicted Experimental vs. Computational NMR Data for 1-(3-Bromobenzyl)-1H-imidazole
| Atom | Predicted Experimental ¹H Shift (ppm) | Predicted Experimental ¹³C Shift (ppm) | Rationale for Computational Prediction |
| Imidazole CH -2 | 7.8 - 8.0 (s) | 137 - 139 | Most deshielded proton due to proximity to two nitrogen atoms. |
| Imidazole CH -4/5 | 7.1 - 7.3 (m) | 118 - 130 | Shielded relative to C-2, often appear as two distinct signals. |
| Benzyl CH₂ | 5.2 - 5.4 (s) | 50 - 53 | Methylene group adjacent to an aromatic system and a nitrogen atom. |
| Aromatic CH s | 7.2 - 7.6 (m) | 126 - 132 | Complex multiplet pattern due to meta-substitution. |
| Aromatic C -Br | - | 122 - 124 | Direct attachment to an electronegative heavy atom. |
| Aromatic C -CH₂ | - | 138 - 140 | Quaternary carbon attached to the electron-withdrawing benzyl group. |
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.
Experimental Analysis: The experimental FTIR spectrum would be expected to show several key absorption bands:
-
~3100-3150 cm⁻¹: C-H stretching of the imidazole and aromatic rings.
-
~2850-2950 cm⁻¹: C-H stretching of the benzylic methylene group.
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and imidazole rings.
-
~1000-1100 cm⁻¹: C-N stretching vibrations.
-
~550-650 cm⁻¹: C-Br stretching, a key indicator for the presence of the bromo-substituent.
Computational Prediction: Computational chemistry software can perform frequency calculations on the DFT-optimized geometry.[8] This analysis predicts the vibrational modes and their corresponding frequencies and intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation, they can be corrected using a scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve excellent agreement with experimental data.[9] This allows for unambiguous assignment of complex vibrational bands observed in the experimental spectrum.
Synthesis and Reactivity: From Lab Bench to a Digital Model
The synthesis of 1-(3-Bromobenzyl)-1H-imidazole is a classic example of N-alkylation. The causality behind the experimental choices lies in the inherent nucleophilicity of the imidazole ring and the electrophilicity of the benzyl halide.
This protocol is adapted from established procedures for similar N-alkylation reactions.[10]
Objective: To synthesize 1-(3-Bromobenzyl)-1H-imidazole via nucleophilic substitution.
Materials:
-
Imidazole
-
3-Bromobenzyl bromide
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (1.5 eq) or, for more rigorous anhydrous conditions, sodium hydride (1.1 eq, added portion-wise at 0 °C). The use of a base is critical to deprotonate the imidazole, forming the highly nucleophilic imidazolide anion.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Dissolve 3-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the imidazolide solution. The benzyl bromide serves as an excellent electrophile due to the electron-withdrawing nature of the aromatic ring and the good leaving group ability of the bromide.
-
Allow the reaction to stir at room temperature overnight or with gentle heating (e.g., 50-60 °C) for 2-4 hours to drive the reaction to completion.
-
Workup and Purification:
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Diagram 2: Experimental Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 1-(3-Bromobenzyl)-1H-imidazole.
DFT calculations can provide profound insights into molecular reactivity by modeling the electronic landscape.[2]
-
Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface. For 1-(3-Bromobenzyl)-1H-imidazole, the map would predict regions of negative potential (red/yellow) around the N-1 nitrogen of the imidazole ring, confirming its role as the primary nucleophilic site for alkylation. Regions of positive potential (blue) would be located around the acidic imidazole protons and the benzylic methylene protons.[11]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO represents the electron-accepting capability (electrophilicity). For our target molecule, the HOMO is expected to be localized primarily on the electron-rich imidazole ring. The LUMO would likely be distributed over the bromobenzyl ring, indicating its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a predictor of chemical stability; a larger gap implies higher stability.[8]
Conclusion
This guide demonstrates the powerful interplay between experimental data and computational prediction in modern chemical science. While a complete experimental profile for 1-(3-Bromobenzyl)-1H-imidazole is not yet consolidated in the literature, we have constructed a robust and reliable profile through the analysis of analogous compounds and the application of first-principles computational theory. The predicted synthesis is straightforward, and the expected spectroscopic properties from both experimental estimation and computational theory are in strong agreement.
Computational tools like DFT not only help in confirming experimental findings but also provide a deeper, mechanistic understanding of a molecule's structure, spectroscopy, and reactivity. For researchers and drug development professionals, this dual-pronged approach is invaluable, enabling more efficient design, synthesis, and characterization of novel chemical entities.
References
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1568. [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]
-
Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. National Center for Biotechnology Information (NCBI). [Link]
-
Brookhart, M., et al. (2011). Supplementary Information for: Cationic α-Diimine Nickel and Palladium Complexes Bearing Imidazolium-Substituted Aryl Groups. The Royal Society of Chemistry. [Link]
-
Orabi, M. D., et al. (2022). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute for Metal Physics, National Academy of Sciences of Ukraine. [Link]
-
Elguero, J., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
Xie, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
-
Mary, Y. S., et al. (2015). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Süleymanoğlu, E., et al. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. [Link]
-
Zhang, B., et al. (2024). Computing Anharmonic Infrared Spectra of Polycyclic Aromatic Hydrocarbons Using Machine-Learning Molecular Dynamics. arXiv. [Link]
-
Zhang, B., et al. (2024). Computing anharmonic infrared spectra of polycyclic aromatic hydrocarbons using machine learning molecular dynamics. Monthly Notices of the Royal Astronomical Society. [Link]
-
Sharma, V., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Meti, R. S., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]
-
Pathan, M. A., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. [Link]
-
NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. [Link]
-
Ghandi, M., et al. (2012). Supplementary Information for: Copper-catalyzed click reaction for synthesis of novel 1,2,3-triazoles and 1,2,3-triazol-fused isoquinolines. The Royal Society of Chemistry. [Link]
-
Al-Hourani, B. J., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
-
Pithaksinsakul, K., et al. (2024). FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium... ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2011). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]
-
Protheragen. (n.d.). IR Spectrum Prediction. Protheragen. [Link]
-
Tummala, R., et al. (2024). Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. ACS Omega. [Link]
-
Akbaş, H., et al. (2024). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]
-
Mohammed, R. A., & Saleh, K. A. (2022). FTIR spectra of Imidazole. ResearchGate. [Link]
-
Alam, M. J., & Ahmad, S. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p-iodonitrobenzene using DFT calculations. Journal of Molecular Structure, 1059, 239–254. [Link]
-
Gkizis, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. rsc.org [rsc.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 10. scienceopen.com [scienceopen.com]
- 11. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of the biological assay results for 1-(3-Bromobenzyl)-1H-imidazole
The reproducibility of biological assays is not a matter of chance but a result of meticulous planning, validated reagents, and standardized protocols. By employing a multi-tiered approach—starting with a robust biochemical assay, progressing to a physiologically relevant cellular assay, and confirming with an orthogonal target engagement study—researchers can build a comprehensive and reliable data package for novel inhibitors like 1-(3-Bromobenzyl)-1H-imidazole. This rigorous, self-validating system ensures that the results are not only accurate but also repeatable, which is paramount for making informed decisions in the long and arduous process of drug development. Adherence to these principles, as outlined by concepts like Good Cell Culture Practice (GCCP), is essential for the entire scientific community. [14]
References
-
Qiu, J., et al. (2021). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(2), 188615. Available at: [Link]
-
Wrona-Krol, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371. Available at: [Link]
-
Gerlach, C., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. Available at: [Link]
-
Massey, A. J. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 3(11), 15419–15427. Available at: [Link]
-
Rudd, M. T., et al. (2018). Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters, 9(2), 139-144. Available at: [Link]
-
Rudd, M. T., et al. (2018). Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters, 9(2), 139-144. Available at: [Link]
-
La-Beck, N. M., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 761-771. Available at: [Link]
-
Comley, J. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Drug Discovery World. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Available at: [Link]
-
La-Beck, N. M., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 761-771. Available at: [Link]
-
Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 2085. Available at: [Link]
-
Wrona-Krol, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Available at: [Link]
-
Kocher, F., et al. (2021). High indoleamine-2,3-dioxygenase 1 (IDO) activity is linked to primary resistance to immunotherapy in non-small cell lung cancer (NSCLC). Translational Lung Cancer Research, 10(1), 304-314. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Singh, S., et al. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorganic & Medicinal Chemistry, 96, 117524. Available at: [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Available at: [Link]
-
Roose, A., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(5), 2551–2571. Available at: [Link]
-
Gerlach, C., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. Available at: [Link]
-
Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1144–1154. Available at: [Link]
-
Gao, Y., et al. (2024). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Bioorganic Chemistry, 153, 107954. Available at: [Link]
-
National Toxicology Program. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. Available at: [Link]
Sources
- 1. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. atcc.org [atcc.org]
- 8. cmdclabs.com [cmdclabs.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Bromobenzyl)-1H-imidazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Bromobenzyl)-1H-imidazole, a halogenated organic compound. Adherence to these protocols is essential not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our ecosystem. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(3-Bromobenzyl)-1H-imidazole (CAS No. 72459-47-3) is a solid, off-white substance that presents several health and safety concerns that directly inform its handling and disposal.
Key Hazards:
-
Toxicity: The compound may be harmful if swallowed or if it comes into contact with skin.[1]
-
Irritation: It is known to cause irritation to the eyes and skin.[1]
-
Environmental Hazard: As with many halogenated compounds, improper release can be toxic to aquatic life. Therefore, disposal into drains or general waste is strictly prohibited.[2][3][4]
The presence of a bromine atom classifies this compound as a halogenated organic substance . This is a critical distinction for waste management, as halogenated and non-halogenated waste streams must be segregated.[3][5][6] The rationale is twofold: disposal methods, such as high-temperature incineration, differ for halogenated compounds, and the associated costs are significantly higher.[3] Mixing these waste streams leads to unnecessary expense and potential regulatory non-compliance.
Summary of Key Chemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C10H9BrN2 | [1] |
| Molecular Weight | 237.1 g/mol | [1] |
| Appearance | Solid, Off-white | [1] |
| Melting Point | 62 - 70 °C / 143.6 - 158 °F | [1] |
| Primary Hazards | May be harmful if swallowed, Harmful in contact with skin, Causes eye irritation | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Pre-Disposal Procedures: Decontamination of Labware
Any apparatus (e.g., glassware, spatulas) that has come into direct contact with 1-(3-Bromobenzyl)-1H-imidazole must be properly decontaminated before being returned to general use.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent in which the compound is soluble. Common choices include acetone or ethanol. This rinse should be performed in a fume hood.[7]
-
Collect Rinsate: Crucially, this initial solvent rinse is now considered hazardous chemical waste. It must be collected in a designated, properly labeled halogenated organic liquid waste container.[3][5] Do not dispose of this rinsate down the drain.[4]
-
Secondary Wash: Following the solvent rinse, the labware can be washed with soap and water.
-
Final Rinse: A final rinse with deionized water is recommended.
-
Drying: Allow the glassware to dry completely before reuse.
Core Directive: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and disposing of waste 1-(3-Bromobenzyl)-1H-imidazole. This process ensures safety, segregation, and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.[8] This is a non-negotiable step to prevent personal exposure.
-
Eye Protection: Tightly fitting safety goggles are mandatory.[7][9]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.[1][7]
-
Body Protection: A standard laboratory coat must be worn.[8][9]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
Step 2: Waste Segregation and Collection
This is the most critical phase of the disposal process. As a halogenated compound, 1-(3-Bromobenzyl)-1H-imidazole must be kept separate from all other waste streams.
-
Solid Waste:
-
Carefully sweep up any solid waste material using a brush and dustpan.[1][11] Avoid actions that could generate dust.
-
Place the collected solid into a container designated specifically for "Halogenated Organic Solid Waste." [5]
-
The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, sealable lid.[2][12]
-
-
Liquid Waste (Solutions or Rinsates):
-
Collect all solutions containing 1-(3-Bromobenzyl)-1H-imidazole and any solvent rinsates used for decontamination.
-
Pour this liquid into a container designated for "Halogenated Organic Liquid Waste." [3][5]
-
Ensure the container is properly vented if necessary, but always kept securely closed when not in use to prevent the escape of vapors.[2][5][13]
-
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for safe handling by waste management personnel.[12][14]
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof cap.[2][12]
-
Labeling: The moment waste is first added to the container, it must be labeled. The label must include:
-
The words "Hazardous Waste." [3]
-
The full chemical name: "1-(3-Bromobenzyl)-1H-imidazole." Avoid using abbreviations or formulas.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Fill Level: Do not fill the container to more than 90% capacity to allow for expansion of the contents.[2][12]
Step 4: Storage and Final Disposal
Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[2][15]
-
Storage Location: The SAA should be near the point of generation and under the control of laboratory personnel.[12]
-
Secondary Containment: Liquid waste containers should be placed within a secondary containment bin to prevent spills from spreading.[6]
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (per institutional and EPA guidelines), arrange for its collection by your institution's certified hazardous waste disposal service.[16] Do not attempt to transport or dispose of the waste yourself.
Workflow for Disposal of 1-(3-Bromobenzyl)-1H-imidazole
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling and segregating 1-(3-Bromobenzyl)-1H-imidazole waste.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.[1]
-
Wear Appropriate PPE: Don full PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust.[1][11] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.[9]
-
Collect Waste: Place the absorbed material or swept-up solid into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.
References
-
Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from Carl ROTH. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]
-
BioMedica Diagnostics. (2017). Safety Data Sheet: Imidazole Buffer Solution. Retrieved from BioMedica Diagnostics. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet: Imidazole. Retrieved from G-Biosciences. [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from TigerWeb. [Link]
-
Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from Providence College Environmental Health and Safety. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Delaware. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA. [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from Rutgers University. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from Washington State University. [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from University of Oslo. [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS. [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. mn.uio.no [mn.uio.no]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. hscprep.com.au [hscprep.com.au]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. epa.gov [epa.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
